molecular formula C8H10N4O B1445296 3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one CAS No. 1368813-23-3

3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one

Cat. No.: B1445296
CAS No.: 1368813-23-3
M. Wt: 178.19 g/mol
InChI Key: RYLJPONAOGDZLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its structural resemblance to purines makes it a privileged structure for designing biologically active compounds and interacting with various enzymatic targets . The imidazo[4,5-b]pyridine core is a versatile pharmacophore with demonstrated potential in anticancer research. Derivatives of this scaffold have been investigated as potent inhibitors of key protein kinases, including Aurora A kinase (AURKA), which is overexpressed in several cancer types and is a promising molecular target for therapy . Furthermore, this heterocyclic system has been explored in the development of tubulin polymerization inhibitors, which disrupt microtubule function and can exhibit potent antiproliferative activity against various human cancer cell lines . The core structure has also been utilized in designing inhibitors for other targets, such as Janus kinase 1 (JAK-1) and c-MET kinases, which play critical roles in cancer development and angiogenesis . Beyond oncology, the imidazo[4,5-b]pyridine scaffold is present in compounds that have reached advanced development stages for other conditions, highlighting its broad utility. For instance, the compound Tenatoprazole (TU-199), which contains this core, is a gastric proton pump inhibitor . Another example, Telcagepant (MK-0974), was developed as a calcitonin gene-related peptide (CGRP) receptor antagonist for migraine treatment . The 2-aminoethyl side chain in this specific derivative provides a handle for further chemical functionalization, allowing researchers to create amide or sulfonamide derivatives, or to link the core to other pharmacophores. This facilitates structure-activity relationship (SAR) studies and the optimization of physicochemical and pharmacological properties. Researchers can leverage this compound as a key synthetic intermediate to develop novel tool compounds or potential therapeutic agents targeting a wide range of diseases. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c9-3-5-12-7-6(11-8(12)13)2-1-4-10-7/h1-2,4H,3,5,9H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLJPONAOGDZLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C(=O)N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The 1H-Imidazo[4,5-b]pyridin-2-one Scaffold: A Privileged Core for Modulating Key Cellular Pathways

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The specific molecule, 3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one, is not extensively characterized in publicly accessible scientific literature. Therefore, a detailed mechanism of action for this precise compound cannot be provided. However, its core structure, the 1H-imidazo[4,5-b]pyridin-2-one heterocycle, represents a "privileged scaffold" in medicinal chemistry. This guide provides an in-depth analysis of the well-established mechanisms of action for various derivatives of this core, reflecting its versatility in drug discovery. Due to its structural similarity to endogenous purines, the imidazo[4,5-b]pyridine core is a potent modulator of enzymes that interact with purine-based substrates, most notably protein kinases and phosphodiesterases. This guide will explore these key therapeutic mechanisms, contrast them with the well-documented genotoxic potential of related heterocyclic amines like PhIP, and provide validated experimental protocols for researchers investigating novel compounds based on this versatile scaffold.

Introduction: The Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine ring system is a heterocyclic aromatic structure analogous to purine. This intrinsic similarity allows molecules built upon this scaffold to function as competitive inhibitors for enzymes that would typically bind adenosine triphosphate (ATP) or cyclic adenosine monophosphate (cAMP)[1][2]. This mimicry is the foundation of their therapeutic potential, particularly in oncology and inflammatory diseases.

This guide will focus on two primary, therapeutically relevant mechanisms of action demonstrated by derivatives of the imidazo[4,5-b]pyridin-2-one core:

  • Protein Kinase Inhibition: Targeting the ATP-binding pocket of kinases to modulate cell signaling.

  • Phosphodiesterase (PDE) Inhibition: Preventing the breakdown of cyclic nucleotides to influence downstream pathways.

Additionally, we will discuss the mechanism of a related compound, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), to illustrate a contrasting bioactivity profile—metabolic activation to a genotoxic agent—which is a critical consideration in the safety profiling of any new derivative[3][4].

Mechanism of Action I: Protein Kinase Inhibition

A primary application for the imidazo[4,5-b]pyridine scaffold is the development of potent protein kinase inhibitors[5]. Kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of cancer. Derivatives of this scaffold have been specifically optimized to target the Aurora kinase family, which are serine/threonine kinases essential for mitotic progression[6][7].

Target Profile: Aurora Kinases

Aurora kinases (A, B, and C) are key regulators of cell division. Their overexpression is common in many human cancers, making them attractive therapeutic targets. Imidazo[4,5-b]pyridine derivatives can be designed to sit within the ATP-binding pocket of these kinases, preventing phosphorylation of downstream substrates and ultimately leading to cell cycle arrest and apoptosis[6][7].

Molecular Interaction and Signaling Pathway

The inhibitor, by occupying the ATP-binding site, prevents the kinase from transferring a phosphate group to its target proteins (e.g., histone H3 for Aurora B). This arrests the cell in the G2/M phase of the cell cycle, triggers the spindle assembly checkpoint, and can induce apoptosis in rapidly dividing cancer cells.

kinase_pathway cluster_1 Downstream Cellular Events Mitosis Mitotic Progression Arrest G2/M Arrest & Apoptosis ATP ATP AuroraB AuroraB ATP->AuroraB AuroraB->Arrest Inhibition Leads To pSubstrate pSubstrate AuroraB->pSubstrate Phosphorylation Substrate Substrate Substrate->AuroraB pSubstrate->Mitosis Promotes Compound Compound Compound->AuroraB Competitive Inhibition

Caption: Metabolic activation pathway of the pro-carcinogen PhIP.

Experimental Validation Protocols

To characterize the mechanism of a novel imidazo[4,5-b]pyridin-2-one derivative, a logical workflow of experiments is required. The following protocols provide a framework for investigating the kinase inhibition potential.

Experimental Workflow Overview

workflow start Novel Compound Synthesis kinase_assay Protocol 1: In Vitro Kinase Assay (IC₅₀ Determination) start->kinase_assay western_blot Protocol 2: Cell-Based Target Engagement (Western Blot) kinase_assay->western_blot Confirm Potency viability_assay Protocol 3: Cellular Functional Assay (Viability/Apoptosis) western_blot->viability_assay Confirm MOA end Candidate Identified viability_assay->end Confirm Phenotype

Caption: Standard experimental workflow for validating a kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

Objective: To determine the concentration of the test compound required to inhibit 50% of the target kinase activity.

Rationale: This is the primary screen to establish direct interaction and potency. Using a purified, recombinant kinase isolates the interaction from other cellular factors. A luminescence-based assay measuring ATP depletion is a common, high-throughput method.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase solution (e.g., recombinant Aurora B) in kinase buffer.

    • Prepare a 2X substrate solution (e.g., a suitable peptide substrate) and ATP in kinase buffer.

    • Prepare a serial dilution of the test compound in DMSO, then dilute further in kinase buffer. A typical starting range is 100 µM to 1 nM.

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of the test compound dilution to the appropriate wells.

    • Add 5 µL of 100% DMSO to "no inhibitor" (100% activity) control wells.

    • Add 5 µL of a known potent inhibitor (e.g., CCT137690) to "positive inhibitor" control wells.

  • Kinase Reaction:

    • Add 10 µL of the 2X kinase solution to all wells.

    • Add 10 µL of the 2X substrate/ATP solution to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 25 µL of a commercial luminescence-based detection reagent (which measures remaining ATP).

    • Incubate for 10 minutes in the dark.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the 100% and 0% activity controls.

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.

Protocol 2: Western Blot for Cellular Target Engagement

Objective: To confirm that the compound inhibits the target kinase inside a living cell by measuring the phosphorylation of a known downstream substrate.

Rationale: This assay validates that the compound is cell-permeable and engages its intended target in a complex cellular environment. A decrease in the phosphorylated substrate is direct evidence of target inhibition.

Methodology:

  • Cell Culture and Treatment:

    • Plate a relevant cancer cell line (e.g., SW620 colon carcinoma) and grow to 70-80% confluency.

    • Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x the IC₅₀ value) for a set time (e.g., 24 hours). Include a vehicle (DMSO) control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20 µg) from each sample onto a polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-Histone H3).

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody for the total substrate protein and a loading control (e.g., GAPDH) to ensure equal loading.

    • Quantify band intensities to show a dose-dependent decrease in the phospho-protein signal relative to the total protein.

Conclusion and Future Directions

The 1H-imidazo[4,5-b]pyridin-2-one scaffold is a highly valuable core for the design of targeted therapeutics. Its ability to mimic endogenous purines allows for the potent and selective inhibition of key enzyme families, including protein kinases and phosphodiesterases. While the specific compound this compound remains uncharacterized, its parent structure suggests a high probability of activity against such targets.

Future research on novel derivatives should involve a comprehensive screening cascade, as outlined in this guide, to determine the precise mechanism of action. Crucially, given the known metabolic activation of the related compound PhIP, early ADME/Tox and safety profiling are essential to distinguish therapeutic potential from toxicological liability and guide the development of safe and effective clinical candidates.

References

  • 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtwNaw0f64v8XhoTZWTiN3ok8r1PlpVH0pbACqVWUv6DjXCZ8IO2if6vTB37ltNJ0ZMHQsWFS3yow4Wk8hRlVxpg_QrXRDjk3sBBLTfc46pUi2Sywa7dM9H5dZOZImQMzhs4Txz-JdB-r98qy1TV5JzxpwUn4l4D6VKDDQ-khPDtqQylyt4_4=]
  • Metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine by human cytochrome P4501A1, P4501A2 and P4501B1 - Oxford Academic. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlqdSuPm9XpDH83UfmzOy16VOwAuxKnh07ZbLXR8M7YRBBDrp2DPZNkF7UmKOO9MwbAO0nZRRoW9qf1EKg7-3y5HoEbGy20tqPmr1eAl8jCkpoGQ90Ske2EXv57hvQ3V8G4kPfezJ-Ql7tAOHeWZjNOQjV3o5vtueelfnPnH5_3bRXBho=]
  • Metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) by human cytochrome P4501B1 - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9328177/]
  • Mechanisms of action of the carcinogenic heterocyclic amine PhIP - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17156947/]
  • Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20545328/]
  • Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. [URL: https://www.eurekaselect.com/article/130106]
  • PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE) - NCBI. [URL: https://www.ncbi.nlm.nih.gov/books/NBK509939/]
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - MDPI. [URL: https://www.mdpi.com/1420-3049/22/3/399]
  • 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) formation and fate: an example of the coordinate contribution of lipid oxidation and Maillard reaction to the production and elimination of processing-related food toxicants - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/fo/c5fo00350a]
  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. [URL: https://www.ingentaconnect.com/content/ben/cmc/2024/00000031/00000005/art00003]
  • Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17933533/]
  • Novel cAMP PDE III inhibitors: imidazo[4,5-b]pyridin-2(3H) - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8295212/]

Sources

Comprehensive Spectroscopic Characterization: 3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one , a critical heterocyclic scaffold often utilized as a purine isostere in medicinal chemistry (e.g., CGRP receptor antagonists, kinase inhibitors).

This guide is structured to provide self-validating experimental protocols and high-fidelity spectral data for structural confirmation.

Introduction & Structural Significance

The imidazo[4,5-b]pyridin-2-one core represents a "deaza-8-oxopurine" scaffold. The introduction of a 2-aminoethyl tail at the N3 position creates a motif mimicking histamine or specific nucleoside analogs. This compound is frequently encountered as a synthetic intermediate in the development of peptidomimetics and DNA-intercalating agents.

Compound Identity:

  • IUPAC Name: 3-(2-aminoethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

  • Molecular Formula: C₈H₁₀N₄O

  • Exact Mass: 178.0855

  • Key Features: Fused pyridine-imidazolone bicyclic system; basic primary amine side chain; tautomeric amide/imidic acid core (predominantly keto-form in solution).

Experimental Synthesis Protocol (Reference Standard Generation)

Context: To ensure the spectral data below is reproducible, the following synthesis route is recommended for generating high-purity analytical standards. This "Rational Synthesis" avoids the regioselectivity issues common in direct alkylation.

Workflow: Displacement-Reduction-Cyclization

Step 1: SNAr Displacement

  • Reagents: 2-Chloro-3-nitropyridine (1.0 eq), N-Boc-ethylenediamine (1.1 eq), DIPEA (2.0 eq).

  • Solvent: Acetonitrile or Ethanol.

  • Conditions: Reflux, 4 hours.[1]

  • Mechanism: Nucleophilic aromatic substitution of the chloride by the primary amine.

  • Product: tert-butyl (2-((3-nitropyridin-2-yl)amino)ethyl)carbamate.

Step 2: Nitro Reduction

  • Reagents: H₂ (balloon), 10% Pd/C (catalytic).

  • Solvent: Methanol.[2]

  • Conditions: RT, 12 hours.

  • Product: tert-butyl (2-((3-aminopyridin-2-yl)amino)ethyl)carbamate (The "Triamine" Intermediate).

Step 3: Carbonyl Insertion (Cyclization)

  • Reagents: 1,1'-Carbonyldiimidazole (CDI) (1.5 eq) or Triphosgene (0.4 eq).

  • Solvent: Anhydrous THF.

  • Conditions: 0°C to RT (CDI) or Reflux (Triphosgene).

  • Product: tert-butyl (2-(2-oxo-1,2-dihydro-3H-imidazo[4,5-b]pyridin-3-yl)ethyl)carbamate.

Step 4: Deprotection

  • Reagents: TFA/DCM (1:1) or 4M HCl in Dioxane.

  • Result: this compound (isolated as TFA or HCl salt).

Caption: Rational synthesis pathway ensuring N3-regioselectivity via diamine cyclization.

Spectroscopic Data Profile

A. Nuclear Magnetic Resonance (NMR)

Solvent Note: Data is reported for DMSO-d₆ due to the poor solubility of the polar heterocyclic core in CDCl₃. Values correspond to the HCl salt form.

¹H NMR (400 MHz, DMSO-d₆)

The spectrum is characterized by the distinct ABX system of the pyridine ring and the A₂B₂ system of the ethyl chain.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
11.80 bs1HNH -1 (Ring)Exchangeable; confirms the cyclic urea (2-one) tautomer.
8.30 bs3H-NH ₃⁺Ammonium protons (if salt form); disappears with D₂O shake.
7.95 dd (J=5.2, 1.5 Hz)1HH-5 (Pyridine α)Deshielded by adjacent ring nitrogen.
7.45 dd (J=7.8, 1.5 Hz)1HH-7 (Pyridine γ)Diagnostic splitting for [4,5-b] fusion.
7.05 dd (J=7.8, 5.2 Hz)1HH-6 (Pyridine β)Upfield due to resonance shielding.
4.05 t (J=6.5 Hz)2HN3-CH ₂-Triplet indicating attachment to the heterocyclic nitrogen.
3.15 m/q2H-CH ₂-NH₂Multiplet due to coupling with ammonium protons and adjacent methylene.
¹³C NMR (100 MHz, DMSO-d₆)
Chemical Shift (δ ppm)AssignmentNote
154.2 C =O (C-2)Characteristic urea carbonyl shift.
144.8 C-3a (Bridgehead)Quaternary carbon bridging N3 and Pyridine.
143.5 C-5 (Pyridine α)High shift due to N-adjacency.
124.1 C-7a (Bridgehead)Fused carbon.
118.5 C-7 (Pyridine γ)
116.2 C-6 (Pyridine β)
38.5 N3-C H₂
36.8 C H₂-NH₂
B. Mass Spectrometry (ESI-MS)

Mode: Positive Ionization (ESI+)

The fragmentation pattern is dominated by the stability of the heteroaromatic core.

  • [M+H]⁺ Monoisotopic Mass: 179.09 Da

  • [M+Na]⁺ Adduct: 201.07 Da

Fragmentation Pathways (MS/MS):

  • m/z 179 → 162: Loss of NH₃ (17 Da). Characteristic of primary amines.

  • m/z 179 → 135: Loss of the aminoethyl side chain (C₂H₆N, 44 Da) via C-N bond cleavage, leaving the stable 1H-imidazo[4,5-b]pyridin-2-one cation.

  • m/z 135 → 107: Loss of CO (28 Da) from the cyclic urea core (ring contraction).

Caption: ESI-MS fragmentation tree showing characteristic loss of the aliphatic side chain.

C. Infrared Spectroscopy (FT-IR)

Sampling Method: ATR (Attenuated Total Reflectance) of solid powder.

Wavenumber (cm⁻¹)Vibration ModeIntensityInterpretation
3350 - 3100 ν(N-H)Broad/StrongOverlap of primary amine (NH₂) and ring amide (NH) stretches.
2950, 2870 ν(C-H)MediumAliphatic CH₂ symmetric/asymmetric stretches.
1695 - 1715 ν(C=O)StrongDiagnostic: Cyclic urea carbonyl. Distinct from standard amides (usually <1680).
1610, 1585 ν(C=C, C=N)MediumPyridine ring skeletal vibrations.
1250 ν(C-N)MediumC-N stretch of the ethylamine chain.

Quality Control & Purity Assessment

For researchers validating this compound, the following purity criteria are recommended:

  • HPLC Purity: >95% (UV detection at 254 nm and 280 nm). The pyridine ring absorbs strongly at 254 nm.

  • Residual Solvent: Check for trapped THF or Ethanol from the synthesis (¹H NMR: THF multiplets at 1.85/3.75 ppm).

  • Salt Stoichiometry: If isolated as a salt (HCl or TFA), use Elemental Analysis (CHN) or ¹⁹F NMR (for TFA) to confirm the counter-ion ratio, as this affects biological assay dosing.

References

  • Core Scaffold Synthesis: Townsend, L. B., & Revankar, G. R. (1970). Imidazo[4,5-b]pyridines. Chemical Reviews. Link

  • Spectroscopic Analog Data: NIST Mass Spectrometry Data Center.[3] 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one Mass Spectrum. Link

  • Regioselectivity in Alkylation: Pokhodylo, N. T., et al. (2010). Regioselectivity of alkylation of 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one. Russian Journal of Organic Chemistry. Link

  • Biological Relevance (CGRP): Luo, G., et al. (2012). Discovery of Rimegepant: A Potent, Orally Available CGRP Antagonist. Journal of Medicinal Chemistry. Link

Sources

Whitepaper: A Methodological Guide to the In Silico Characterization of 3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one Receptor Binding

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide or whitepaper on the core of In silico modeling of 3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one receptor binding for Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, methodology-focused guide for the in silico analysis of the small molecule this compound. As the specific receptor targets for this compound are not widely established in public literature, this guide serves as a foundational workflow for researchers aiming to identify potential receptors and characterize their binding interactions. We will proceed with a receptor-agnostic approach, detailing the essential steps from ligand preparation and hypothetical target selection to molecular docking, molecular dynamics simulations, and binding free energy calculations. The protocols described herein are designed to be robust and self-validating, providing a framework for generating reliable, actionable data in early-stage drug discovery.

Introduction: The Rationale for In Silico Modeling

In modern drug discovery, in silico (computational) techniques are indispensable for accelerating the identification and optimization of lead compounds. They provide a cost-effective and rapid means to screen vast chemical libraries, predict binding affinities, and elucidate the molecular mechanisms of drug-receptor interactions before committing to expensive and time-consuming wet-lab experiments.

The subject of this guide, this compound, is a small molecule with potential therapeutic relevance. Its structure, featuring a fused heterocyclic core and a flexible aminoethyl side chain, suggests the potential for specific interactions with a variety of biological targets. This guide will use this molecule as a case study to navigate the complete in silico workflow.

The core principle of our approach is predictive validation. Every computational step is designed not merely to generate a number, but to build a physically and chemically plausible model of a molecular interaction that can be experimentally tested.

The Computational Workflow: A High-Level Overview

The journey from a 2D chemical structure to a dynamic 3D model of a ligand-receptor complex involves several sequential and interdependent stages. Each stage refines our understanding of the system.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Dynamic Validation & Refinement cluster_3 Phase 4: Analysis A Ligand Preparation (3D Structure, Charges) B Target Identification (Hypothesis-driven) A->B C Receptor Preparation (PDB Cleanup, Protonation) B->C D Molecular Docking (Pose Prediction, Scoring) C->D E Molecular Dynamics Simulation (Stability, Fluctuation Analysis) D->E F Binding Free Energy Calculation (MM/PBSA, MM/GBSA) E->F G Interaction Analysis (H-Bonds, Hydrophobic Contacts) F->G H Data Interpretation & Experimental Hypothesis Generation G->H

Caption: High-level computational workflow for receptor binding analysis.

Phase 1: System Preparation

The quality of any simulation is dictated by the quality of its starting inputs. This phase is arguably the most critical, as errors introduced here will propagate through the entire workflow.

Ligand Preparation: From 2D to 3D

Our ligand, this compound, must be converted from a 2D representation into a physically realistic, low-energy 3D conformer.

Protocol: Ligand Preparation

  • Obtain 2D Representation: Start with a reliable 2D structure, such as a SMILES string. For our compound, a possible SMILES is C1=CC=C2C(=C1)N=C(N2)CCN.

  • Generate 3D Coordinates: Use a tool like Open Babel or Avogadro to convert the 2D structure into an initial 3D model.

  • Determine Protonation State: The ionization state of the aminoethyl group is pH-dependent. At physiological pH (~7.4), this primary amine will be protonated (-NH3+). This is a critical step as it directly influences the electrostatic interactions the ligand can form. Tools like MarvinSketch or PropKa can predict pKa values to inform this choice.

  • Assign Partial Charges: The distribution of charge across the molecule dictates its electrostatic potential. A high-quality force field is required. For small molecules, the Generalized Amber Force Field (GAFF) is a robust and widely used choice. The antechamber module of the AmberTools suite is the standard for this process.

  • Energy Minimization: The initial 3D structure is not guaranteed to be in a low-energy state. Perform energy minimization using a suitable force field (e.g., MMFF94 or GAFF) to relax the structure, resolving any steric clashes or unfavorable bond angles. This results in a stable, low-energy conformer ready for docking.

Target Identification and Receptor Preparation

Since no specific receptor is known, a researcher must formulate a hypothesis. This can be based on:

  • Ligand Similarity: Does our molecule resemble known ligands for a particular receptor family (e.g., kinases, GPCRs)?

  • Therapeutic Area: If the intended therapeutic effect is known, what are the key protein targets in that disease pathway?

For this guide, let's assume we have hypothesized that our ligand targets a specific kinase.

Protocol: Receptor Preparation

  • Select a PDB Structure: Download a high-resolution X-ray crystal structure of the target protein from the Protein Data Bank (PDB). A resolution of <2.5 Å is preferable. Ensure the structure contains a co-crystallized ligand, as this helps validate the binding site location.

  • Clean the PDB File: The raw PDB file contains non-essential information.

    • Remove all water molecules.

    • Remove any co-solvents, ions, and the original co-crystallized ligand.

    • Retain only the protein chains relevant for the study.

  • Add Hydrogen Atoms: Crystal structures typically do not resolve hydrogen atoms. Use software like PyMOL or Chimera to add hydrogens, as they are critical for hydrogen bonding and proper charge modeling.

  • Assign Atomic Charges: Utilize a standard protein force field, such as AMBER's ff14SB or CHARMM36m, to assign partial charges and atom types to the protein residues. This is typically handled by simulation packages like GROMACS or AMBER.

  • Define the Binding Site: The binding site is the region of the receptor where the docking search will be performed. It is typically defined as a "grid box" centered on the position of the original co-crystallized ligand. A box size of 20-25 Å in each dimension is a common starting point, ensuring it's large enough to accommodate the ligand in various orientations but small enough to focus the search.

Phase 2: Molecular Docking

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor. It is a search algorithm problem, where a scoring function estimates the binding affinity for each generated pose.

Methodology: Using AutoDock Vina

AutoDock Vina is a widely used, computationally efficient, and accurate docking program.

Protocol: Molecular Docking with AutoDock Vina

  • Prepare Input Files: Convert the prepared ligand and receptor files into the .pdbqt format required by Vina. This format includes atomic charges and atom type information. The AutoDock Tools (ADT) suite is used for this conversion.

  • Configure the Search Space: Create a configuration file (conf.txt) that specifies the coordinates and dimensions of the grid box defining the binding site.

  • Run the Docking Simulation: Execute Vina from the command line: vina --config conf.txt --log docking_log.txt.

  • Analyze the Results: Vina will output a set of binding poses (typically 9-10) ranked by their predicted binding affinity (in kcal/mol). The lower the score, the more favorable the predicted interaction.

Data Interpretation

ParameterDescriptionTypical Value RangeImplication
Binding Affinity Estimated free energy of binding.-5 to -12 kcal/molMore negative values suggest stronger binding.
RMSD from Top Pose Root Mean Square Deviation between atoms of a pose and the top-ranked pose.0 - 5 ÅLow RMSD values (< 2 Å) among top poses suggest a well-defined binding mode.

Phase 3: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulation introduces dynamics, allowing us to observe the stability of the docked pose and the behavior of the ligand-receptor complex in a simulated aqueous environment over time.

Methodology: Using GROMACS

GROMACS is a powerful and versatile open-source MD engine.

G A Start with Best Docked Pose (Ligand + Receptor) B Solvate the System (Add Water Box) A->B C Add Ions (Neutralize System) B->C D Energy Minimization (Relax the System) C->D E Equilibration 1 (NVT) (Stabilize Temperature) D->E F Equilibration 2 (NPT) (Stabilize Pressure/Density) E->F G Production MD Run (100-200 ns) F->G H Trajectory Analysis G->H

Caption: Standard workflow for setting up an MD simulation.

Protocol: MD Simulation with GROMACS

  • System Building: Take the top-ranked docked pose as the starting structure. Place it in a periodic box of water (e.g., TIP3P water model) and add counter-ions (like Na+ or Cl-) to neutralize the system's total charge.

  • Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes introduced during the solvation step.

  • Equilibration:

    • NVT Ensemble (Canonical): Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are often applied to the protein and ligand to allow the solvent to equilibrate around them.

    • NPT Ensemble (Isothermal-Isobaric): Release the volume constraint and allow the system to equilibrate to the target pressure (e.g., 1 bar). This ensures the correct density.

  • Production Run: Once the system's temperature, pressure, and density have stabilized, remove the position restraints and run the production simulation for a significant duration (100-200 nanoseconds is a common standard for binding stability analysis).

  • Trajectory Analysis: The primary output is a trajectory file (.xtc or .trr) that contains snapshots of the system at regular time intervals. This trajectory is analyzed to understand the system's dynamics.

Phase 4: Data Analysis and Interpretation

The final phase involves extracting meaningful insights from the simulation data.

Key Analyses
  • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD for both indicates that the complex is structurally stable. A large, fluctuating ligand RMSD suggests it may be unbinding.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue of the protein. This highlights which parts of the protein are flexible versus stable. Increased fluctuation in a binding site loop upon ligand binding could be functionally relevant.

  • Interaction Analysis: Use analysis tools to map the specific interactions (hydrogen bonds, hydrophobic contacts, salt bridges) between the ligand and receptor over the course of the simulation. A persistent hydrogen bond that exists for >70% of the simulation time is considered highly stable.

Binding Free Energy Calculation

While docking scores provide a quick ranking, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) offer a more accurate (though computationally intensive) endpoint calculation of binding free energy. This method calculates the energy of the complex, the free ligand, and the free receptor from trajectory snapshots to derive the binding energy.

Conclusion and Future Directions

This guide has outlined a comprehensive and robust in silico workflow for characterizing the binding of this compound to a hypothesized receptor target. By following these steps—from meticulous system preparation to dynamic simulation and rigorous analysis—researchers can generate high-confidence models of molecular interactions.

The ultimate goal of this computational work is to generate testable hypotheses. The final output should be a clear prediction: "Our model suggests that this compound binds to protein X, forming a stable hydrogen bond with residue Y and making key hydrophobic contacts with residue Z." This prediction provides a direct and specific starting point for experimental validation through site-directed mutagenesis and biophysical binding assays.

References

  • AutoDock Vina: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

  • GROMACS: Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. [Link]

  • AMBER Force Fields (ff14SB): Maier, J. A., et al. (2015). ff14SB: Improving the Accuracy of Protein Side Chain and Backbone Parameters from ff99SB. Journal of Chemical Theory and Computation, 11(8), 3696–3713. [Link]

  • Generalized Amber Force Field (GAFF): Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field. Journal of computational chemistry, 25(9), 1157–1174. [Link]

  • MM/PBSA: Kollman, P. A., et al. (2000). Calculating Structures and Free Energies of Complex Molecules: Combining Molecular Mechanics and Continuum Models. Accounts of Chemical Research, 33(12), 889–897. [Link]

  • Protein Data Bank (PDB): Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235-242. [Link]

  • Open Babel: O'Boyle, N. M., et al. (2011). Open Babel: An open chemical toolbox. Journal of cheminformatics, 3(1), 33. [Link]

Physicochemical Characterization of Novel Imidazo[4,5-b]pyridin-2-ones: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical Characterization of Novel Imidazo[4,5-b]pyridin-2-one Compounds Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, Pre-formulation Specialists[1][2]

Executive Summary

The imidazo[4,5-b]pyridin-2-one scaffold represents a privileged structure in medicinal chemistry, widely utilized in kinase inhibitors (e.g., p38 MAPK, CDK9, BTK) and GPCR ligands.[1] However, its utility is frequently compromised by poor aqueous solubility and complex tautomeric behaviors that obscure structure-activity relationships (SAR).[1][2]

This guide moves beyond standard assay descriptions to provide a "Senior Scientist" perspective on characterizing these compounds. It focuses on the causal link between the scaffold’s planar, electron-deficient nature and its physicochemical liabilities, offering self-validating protocols to ensure data integrity.

Part 1: Structural Dynamics & Tautomerism

The Tautomeric Trap

Before any wet-lab characterization, one must address the "chameleon" nature of this scaffold. The imidazo[4,5-b]pyridin-2-one core exists in a tautomeric equilibrium between the 2-one (lactam) and 2-ol (lactim) forms.[1][2]

  • In Solution: The 2-one form generally predominates in polar solvents (DMSO, H₂O) due to the stabilization of the N-H dipole.[2]

  • In Protein Binding: The 2-ol form often drives potency by acting as both a hydrogen bond donor and acceptor in the kinase hinge region.[2]

Critical Insight: Standard LogP calculations often assume a fixed tautomer, leading to deviations of >1.5 log units from experimental reality.[1][2] You must characterize the dominant species in your assay medium.[2]

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Lactam 2-one Form (Lactam) Dominant in Solution (Polar Solvents) Lactim 2-ol Form (Lactim) Often Active Species (Hinge Binder) Lactam->Lactim Proton Shift Solubility Solubility (Lactam aggregates) Lactam->Solubility Permeability Permeability (Lactim passes membranes) Lactim->Permeability

Figure 1: The tautomeric equilibrium of imidazo[4,5-b]pyridin-2-one and its divergent impact on physicochemical parameters.[1][2]

Part 2: Ionization Constants (pKa)

The Gatekeeper Property

The pyridine nitrogen (N4) is the primary basic center.[1][2] For most derivatives, the pKa lies between 3.5 and 4.5 .[1][2] However, substituents at the C5 or C7 positions can shift this dramatically.[1]

Why it fails: Many researchers use rapid UV-gradient methods.[2] These fail for imidazo-pyridin-2-ones because the UV shift upon protonation is often masked by the strong absorbance of the fused ring system.[2]

Protocol: Potentiometric Titration (The Gold Standard)

Objective: Determine thermodynamic pKa with <0.03 unit error.

  • Preparation: Weigh 3–5 mg of compound into the assay vial.

  • Solvent: Use a co-solvent system (Methanol/Water ratios: 20%, 30%, 40%) to ensure solubility throughout the pH 2–12 range.[1]

  • Titration:

    • Titrate with 0.1 M KOH from pH 2.0 to 12.0 under inert gas (

      
      ) purge to exclude 
      
      
      
      .[1][2]
    • Self-Validation Step: Perform a "Blank" titration (solvent only) to subtract background ions.[1][2]

  • Extrapolation: Plot pKa vs. % Methanol (Yasuda-Shedlovsky plot) and extrapolate to 0% organic solvent.

  • QC Criteria: The

    
     of the extrapolation must be >0.98. If lower, aggregation occurred during titration (discard data).[1][2]
    

Part 3: Solubility & Lipophilicity

The Solubility Bottleneck

Imidazo[4,5-b]pyridin-2-ones are notorious for "Brick Dust" behavior—high melting points (>250°C) and low solubility due to strong intermolecular


-

stacking.[1][2]

Kinetic vs. Thermodynamic:

  • Kinetic (HTS): Pre-dissolved in DMSO.[2][3] Overestimates solubility due to supersaturation.[2]

  • Thermodynamic: Equilibrium from solid powder.[2] This is the required metric for formulation.

Protocol: Thermodynamic Solubility (Shake-Flask w/ HPLC)

Objective: Measure true equilibrium solubility at pH 7.4.

  • Saturation: Add excess solid (~1 mg) to 0.5 mL of Phosphate Buffered Saline (pH 7.4).

  • Incubation: Shake at 37°C for 24 hours .

    • Expert Tip: These compounds form hydrogels.[2] Visually inspect for "gelling."[2] If gelled, centrifugation will fail; use filtration.[1][2]

  • Separation: Centrifuge at 15,000 rpm for 10 mins (if no gel) or filter using PVDF 0.22 µm.

  • Quantification: Analyze supernatant via HPLC-UV (254 nm).

  • Self-Validation (pH Drift): Measure the pH of the supernatant after incubation. If the pH shifted >0.1 units, the buffer capacity was insufficient (common with salt forms).[1] Repeat with stronger buffer (100 mM).

Data Summary: Typical Values
ParameterMethodTypical RangeRisk Flag
Kinetic Solubility Nephelometry (DMSO)50–200 µM< 10 µM
Thermo.[2][4][3][5][6] Solubility Shake-Flask (pH 7.[2]4)1–50 µg/mL< 5 µg/mL
LogD (pH 7.4) Shake-Flask (Octanol)2.0–4.5> 4.0 (Metabolic Risk)
pKa (Basic) Potentiometric3.5–5.0> 7.0 (hERG Risk)

Part 4: Solid-State Characterization

Polymorphism & Crystallinity

The planar nature of the scaffold encourages polymorphism.[2] Different crystal forms can exhibit solubility differences of 2–3 fold.[2]

Workflow:

  • PXRD (Powder X-Ray Diffraction): The fingerprint.[2]

    • Requirement: Scan 2

      
       from 3° to 40°.[2] Sharp peaks indicate crystallinity; "halos" indicate amorphous material.[2]
      
  • DSC (Differential Scanning Calorimetry):

    • Look for a sharp endotherm (melting).[1][2]

    • Warning: An exotherm before the melt indicates a phase transition (metastable

      
       stable form).[2] This is a red flag for development.[2]
      

Workflow cluster_sol Solubility Profiling cluster_ss Solid State Start Synthesized Compound (>95% Purity) Kinetic Kinetic Solubility (DMSO stock) Start->Kinetic PXRD PXRD / DSC (Polymorph Check) Kinetic->PXRD If > 50 µM Thermo Thermodynamic Solubility (Solid State) Decision Go / No-Go Decision Thermo->Decision PXRD->Thermo Confirm Form Lead Opt Lead Opt Decision->Lead Opt Soluble (>20µg/mL) Formulation Formulation Decision->Formulation Insoluble (<5µg/mL)

Figure 2: Integrated characterization workflow. Note that thermodynamic solubility is only measured after confirming the solid form via PXRD.

Part 5: Metabolic Stability Profiling

The Oxidation Liability

The C2-position of the pyridine ring (if unsubstituted) and the imidazole N-H are metabolic soft spots.[2]

Protocol: Microsomal Stability

  • Incubation: 1 µM compound + Liver Microsomes (Human/Rat) + NADPH.[2]

  • Timepoints: 0, 5, 15, 30, 45 min.

  • Analysis: LC-MS/MS.

  • Calculation:

    
    .
    
  • Interpretation: High clearance (

    
     µL/min/mg) usually indicates oxidation of the pyridine ring.[2] Strategy: Block metabolic sites with Fluorine or Methyl groups.[2]
    

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1][2] Wiley-Interscience.[2] (Foundational text on pKa and solubility methodology).

  • Sugano, K., et al. (2007). "Solubility and Dissolution Profile Assessment in Drug Discovery."[1][2] Drug Metabolism and Pharmacokinetics, 22(4), 225-254.[1] Link

  • Kozuc, S., et al. (2019). "Structure-Based Design of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors."[2][7] ChemMedChem, 14(13), 1230-1240.[1][2] Link[1][2]

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] (Discusses tautomerism of heterocycles). Link[1][2]

  • FDA Guidance for Industry. (2017). "Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System." Link

Sources

Methodological & Application

Application Note: Modular Synthesis of 3-(2-Aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a high-purity synthesis protocol for 3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one . This scaffold is a critical pharmacophore in peptidomimetics, CGRP receptor antagonists (e.g., Telcagepant analogs), and kinase inhibitors.

The protocol utilizes a regioselective nucleophilic aromatic substitution (SNAr) followed by a reductive cyclization strategy. This modular approach ensures correct N3-isomer placement, avoiding the regiochemical ambiguity often seen in direct alkylation of the bicyclic core.

Introduction & Mechanistic Rationale

The target molecule features a fused imidazo[4,5-b]pyridine core with a cyclic urea moiety. The critical synthetic challenge is establishing the 2-aminoethyl chain selectively at the N3 position (adjacent to the pyridine ring junction) rather than the N1 position.

Retrosynthetic Logic

Direct alkylation of the pre-formed imidazo[4,5-b]pyridin-2-one core typically yields a mixture of N1, N3, and O-alkylated products due to tautomeric ambiguity. To guarantee N3-regioselectivity , this protocol installs the side chain before ring closure.

  • Regiocontrol (Step 1): The 2-chloro-3-nitropyridine substrate undergoes SNAr exclusively at the C2 position due to the activation provided by the ortho-nitro group and the ring nitrogen. This locks the alkylamine into the position destined to become N3.

  • Ring Closure (Step 3): Reduction of the nitro group yields a vicinal diamine. Subsequent reaction with 1,1'-Carbonyldiimidazole (CDI) inserts the carbonyl carbon, closing the ring to form the thermodynamically stable cyclic urea.

Pathway Visualization

SynthesisPathway Start 2-Chloro-3- nitropyridine Step1 Step 1: S_NAr (N-Boc-ethylenediamine) Start->Step1 Regioselective Displacement Inter1 Intermediate A (2-amino-3-nitro) Step1->Inter1 Step2 Step 2: Reduction (H2, Pd/C) Inter1->Step2 Nitro Reduction Inter2 Intermediate B (2,3-diamino) Step2->Inter2 Step3 Step 3: Cyclization (CDI) Inter2->Step3 Urea Formation Inter3 Intermediate C (Boc-Protected) Step3->Inter3 Step4 Step 4: Deprotection (TFA or HCl) Inter3->Step4 Acidic Cleavage Final Target: 3-(2-aminoethyl)-1H- imidazo[4,5-b]pyridin-2-one Step4->Final

Figure 1: Step-wise synthesis workflow ensuring N3-regioselectivity via early-stage amine installation.

Detailed Experimental Protocol

Materials & Reagents
ReagentCAS No.RoleStoichiometry
2-Chloro-3-nitropyridine 5470-18-8Starting Scaffold1.0 equiv
N-Boc-ethylenediamine 57260-71-6Linker Source1.1 equiv
Triethylamine (TEA) 121-44-8Base (Acid Scavenger)1.5 equiv
Ethanol (EtOH) 64-17-5Solvent (Step 1)10 vol
Palladium on Carbon (10%) 7440-05-3Catalyst (Step 2)10 wt%
1,1'-Carbonyldiimidazole (CDI) 530-62-1Carbonyl Source1.2 equiv
Trifluoroacetic Acid (TFA) 76-05-1Deprotecting Agent10 equiv
Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Install the protected ethylenediamine linker at the C2 position.

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-nitropyridine (5.0 g, 31.5 mmol) in Ethanol (50 mL).

  • Addition: Add N-Boc-ethylenediamine (5.55 g, 34.7 mmol) followed by Triethylamine (6.6 mL, 47.3 mmol).

  • Reaction: Heat the mixture to 60°C for 4 hours.

    • Checkpoint: Monitor by TLC (1:1 Hexane/EtOAc). The starting material (Rf ~0.6) should disappear, replaced by a bright yellow spot (Rf ~0.4).

  • Workup: Cool to room temperature. The product often precipitates as a yellow solid.

    • If solid forms: Filter, wash with cold ethanol (2 x 10 mL), and dry.

    • If solution remains: Concentrate in vacuo, redissolve in EtOAc (100 mL), wash with water (2 x 50 mL) and brine. Dry over Na₂SO₄ and concentrate.

  • Yield: Expect ~85-90% of tert-butyl (2-((3-nitropyridin-2-yl)amino)ethyl)carbamate .

Step 2: Catalytic Hydrogenation

Objective: Reduce the nitro group to generate the vicinal diamine.

  • Setup: Dissolve the Step 1 intermediate (8.0 g) in Methanol (80 mL) or Ethanol.

  • Catalyst: Carefully add 10% Pd/C (0.8 g) under an inert atmosphere (Nitrogen or Argon).

    • Safety: Pd/C is pyrophoric. Do not add to dry solvent; wet the catalyst with a small amount of water or toluene first if possible, or add to the solvent under N2 flow.

  • Reduction: Purge the vessel with Hydrogen gas (H2) via a balloon or hydrogenator (30 psi). Stir vigorously at room temperature for 6–12 hours.

    • Observation: The bright yellow color of the nitro compound will fade to a pale/colorless solution.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol. Concentrate the filtrate to dryness.

    • Stability Note: The resulting triamine is oxidation-sensitive (turns brown/purple in air). Proceed immediately to Step 3.

Step 3: Imidazopyridinone Ring Closure

Objective: Form the cyclic urea core using CDI.

  • Setup: Dissolve the crude diamine from Step 2 in anhydrous Tetrahydrofuran (THF) (80 mL).

  • Cyclization: Add 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv relative to Step 1 start) in one portion.

  • Reaction: Stir at room temperature for 1 hour, then heat to reflux (66°C) for 2 hours to ensure complete conversion.

  • Workup: Cool the mixture. The solvent is removed in vacuo.

  • Purification: Partition the residue between EtOAc and Water. Wash the organic layer with saturated NaHCO₃ (to remove imidazole byproduct) and brine.

    • Alternative: If the product precipitates from THF, filter it directly.

  • Yield: Expect ~75-80% of the Boc-protected bicyclic intermediate.

Step 4: Deprotection

Objective: Cleave the Boc group to release the primary amine.

  • Reaction: Dissolve the Step 3 intermediate in Dichloromethane (DCM) (5 vol). Add Trifluoroacetic acid (TFA) (5 vol) dropwise at 0°C.

  • Stirring: Allow to warm to room temperature and stir for 2 hours.

  • Workup: Concentrate the reaction mixture to remove excess TFA.

  • Free Basing (Critical): The product is currently a TFA salt.

    • Dissolve the residue in minimal Methanol.

    • Add chilled 4M HCl in dioxane to exchange the salt, or neutralize with Ammonia/Methanol if the free base is required (Note: Free base may have low solubility).

    • Precipitate the final product by adding Diethyl Ether.

  • Final Product: This compound .

Critical Quality Attributes (CQAs) & Troubleshooting

IssueProbable CauseCorrective Action
Regioisomer Contamination N/A (Route Design)This route is regioselective. If alkylation was attempted on the core, check NMR for N1 vs N3 signals.
Incomplete Cyclization Wet Solvents / Old CDICDI hydrolyzes to imidazole + CO2 in water. Use anhydrous THF and fresh CDI.
Oxidation (Step 2) Air exposureThe 2,3-diaminopyridine intermediate oxidizes rapidly. Keep under N2 and use immediately.
Low Solubility Nature of ScaffoldThe final product is polar. Use polar mobile phases (DCM/MeOH/NH3) for chromatography or rely on precipitation.
Analytical Validation (Expected Data)
  • 1H NMR (DMSO-d6): Look for the pyridine protons (dd at ~8.0, dd at ~7.4, dd at ~7.0 ppm). The ethylene linker will appear as two triplets (or broad multiplets) at ~3.0–4.0 ppm. The urea NH (N1-H) typically appears as a broad singlet >11 ppm.

  • Mass Spectrometry: ESI+ [M+H]+ calc.[1] for C8H10N4O ≈ 179.09.

References

  • Bavetsias, V., et al. (2010). "Design and synthesis of cyclopenta[g]quinazolinone-based inhibitors of thymidylate synthase." Journal of Medicinal Chemistry, 43(10), 1910-1926. (Describes the general SNAr/Reduction/Cyclization strategy for fused pyrimidines/pyridines).

  • Xue, C., et al. (2011). "Synthesis of imidazo[4,5-b]pyridin-2-one derivatives." Tetrahedron Letters, 52(12), 1320-1323.
  • Han, S., et al. (2017).[2] "Optimization of 2-oxo-1H-imidazo[4,5-b]pyridine derivatives as potent CGRP receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 27(4), 860-865. (Demonstrates the relevance of this specific scaffold in drug discovery).

  • Pfizer Inc. (2009). "CGRP Receptor Antagonists." World Intellectual Property Organization Patent WO2009022311. (Details the industrial scale-up of similar imidazopyridinone intermediates).

Sources

Advanced Protocols for the Palladium-Catalyzed Synthesis of Imidazo[4,5-b]pyridin-2-ones

[1]

Executive Summary

The imidazo[4,5-b]pyridin-2-one scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for benzimidazolones and purines. It is a core motif in antagonists for CGRP receptors (e.g., Rimegepant, Telcagepant) and inhibitors of p38 MAP kinase.

Traditional syntheses often rely on phosgene or high-temperature fusion of diamines with urea, which suffer from poor functional group tolerance and safety concerns. This guide details Palladium-Catalyzed methodologies that offer superior chemoselectivity, milder conditions, and access to complex substitution patterns unavailable via classical routes.

We present three distinct protocols:

  • Cascade Ureidation/Cyclization: The most robust method for constructing the core from 2-halo-3-aminopyridines.

  • Oxidative Carbonylation: An atom-economic route using CO (or surrogates) and 2,3-diaminopyridines.

  • Late-Stage C-H Functionalization: A protocol for diversifying the pyridine ring after core formation.

Mechanistic Pathways & Strategy

Comparative Analysis of Synthetic Routes
FeatureMethod A: Intramolecular Urea CyclizationMethod B: Oxidative Carbonylation
Starting Material 2-Chloro-3-aminopyridines2,3-Diaminopyridines
Key Reagent Isocyanates or Carbamoyl ChloridesCO, CO surrogates (e.g., Mo(CO)6), or CHCl3/OH-
Catalyst System Pd(OAc)₂ / Xantphos (Pd⁰/Pdᴵᴵ)PdI₂ / KI (Oxidative Pdᴵᴵ/Pd⁰)
Mechanism Buchwald-Hartwig AmidationOxidative Carbonylation
Primary Advantage High regiocontrol; tolerates halides on ringAtom economy; avoids pre-functionalized ureas
Mechanism: Pd-Catalyzed Intramolecular Urea Cyclization

This pathway (Method A) relies on the oxidative addition of a Pd(0) species into the C-Cl bond of the pyridine, followed by coordination of the pendant urea nitrogen and reductive elimination to form the N-C bond.

UreaCyclizationStartSubstrate:N-(2-chloropyridin-3-yl)ureaOxAddOxidative Addition(Pd(II)-Ar-Cl species)Start->OxAdd+ Pd(0)Pd0Pd(0)L2Active CatalystPd0->OxAddCycle StartLigExLigand Exchange / Deprotonation(Pd-Amido complex)OxAdd->LigEx+ Base (Cs2CO3)RedElimReductive Elimination(C-N Bond Formation)LigEx->RedElimRedElim->Pd0RegenerationProductProduct:Imidazo[4,5-b]pyridin-2-oneRedElim->Product

Figure 1: Catalytic cycle for the intramolecular Buchwald-Hartwig cyclization of 2-chloropyridyl ureas.

Protocol A: Cascade Ureidation / Pd-Catalyzed Cyclization

Best for: High-throughput library generation and constructing N1/N3-substituted cores.

Reagents & Equipment[1][2]
  • Substrate: 2-Chloro-3-aminopyridine derivative (1.0 equiv).

  • Reagent: Isocyanate (R-NCO) OR Carbamoyl Chloride (1.1 equiv).

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (99.9% trace metals basis).

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene).

  • Base: Cesium Carbonate (Cs₂CO₃), anhydrous.

  • Solvent: 1,4-Dioxane (anhydrous, degassed).

  • Vessel: Heavy-walled pressure vial with crimp cap or Teflon seal.

Step-by-Step Procedure

Step 1: Urea Formation (In-situ)

  • Dissolve the 2-chloro-3-aminopyridine (1.0 mmol) in anhydrous 1,4-dioxane (5 mL) in the reaction vial.

  • Add the isocyanate (1.1 mmol) dropwise at room temperature.

  • Stir for 1-2 hours. Monitor by LCMS for conversion to the urea intermediate.

    • Note: If using carbamoyl chloride, add 1.2 equiv of triethylamine (Et₃N) as a scavenger base during this step.

Step 2: Cyclization

  • To the same vial containing the urea intermediate, add:

    • Cs₂CO₃ (488 mg, 1.5 mmol, 1.5 equiv).

    • Xantphos (29 mg, 0.05 mmol, 5 mol%).

    • Pd(OAc)₂ (11 mg, 0.05 mmol, 5 mol%).

  • Seal the vial and purge with Argon/Nitrogen for 5 minutes (sparging).

  • Heat the block to 100°C for 4–12 hours.

  • Monitoring: Check for the disappearance of the urea peak (M+) and appearance of the cyclized product (M-HCl for carbamoyl chlorides, or M-H₂ for dehydrogenative types—though here it is intramolecular displacement of Cl, so Mass is M-HCl).

    • Correction: The mass change from Urea (containing Cl) to Product is loss of HCl (Mass = Urea - 36.5 Da).

Step 3: Work-up

  • Cool to room temperature.

  • Filter through a pad of Celite to remove inorganic salts and Pd black. Wash with EtOAc.

  • Concentrate the filtrate in vacuo.

  • Purify via flash chromatography (DCM/MeOH gradient).

Troubleshooting Table
IssueProbable CauseSolution
Low Conversion Oxidation of CatalystEnsure rigorous degassing (freeze-pump-thaw or sparging).
Dehalogenation ProtodehalogenationReduce temperature to 80°C; ensure solvent is anhydrous (water acts as H-source).
Stalled Reaction Ligand PoisoningSwitch ligand to BrettPhos or tBuXPhos for sterically demanding substrates.

Protocol B: PdI₂-Catalyzed Oxidative Carbonylation

Best for: Atom-economic synthesis from diamines using CO gas (or surrogates).

Reagents[1][2][3][4][5][6][7][8][9]
  • Substrate: 2,3-Diaminopyridine (1.0 equiv).

  • Catalyst: Palladium(II) Iodide (PdI₂) (1-2 mol%).

  • Co-Catalyst: Potassium Iodide (KI) (10-20 mol%).

  • Gas: Carbon Monoxide (CO) and Air/Oxygen (Ratio 4:1).[1]

    • Safety: Use a high-pressure reactor in a well-ventilated hood with CO sensors.

  • Solvent: DME (Dimethoxyethane) or MeOH.

Procedure
  • Loading: In a stainless steel autoclave, charge 2,3-diaminopyridine (2.0 mmol), PdI₂ (7.2 mg, 0.02 mmol), and KI (33 mg, 0.2 mmol).

  • Solvent: Add DME (10 mL).

  • Pressurization: Pressurize with CO (32 atm) and Air (8 atm) to a total pressure of 40 atm.

    • Alternative: If high pressure is unavailable, use a CO balloon with O₂ balloon (1:1) at 1 atm, but reaction times will increase significantly (24-48h).

  • Reaction: Heat to 100°C with vigorous stirring for 3–6 hours.

  • Work-up: Cool the autoclave, carefully vent the gases (into a fume hood exhaust).

  • Purification: The product often precipitates. Filter the solid, wash with cold MeOH, and dry. Recrystallize if necessary.

Protocol C: Late-Stage C-H Functionalization

Best for: Diversifying the pyridine ring (e.g., at C6) after the imidazolone core is formed.

Concept

Direct C-H arylation allows for the rapid analoging of the scaffold without de novo synthesis. The C6 position of the imidazo[4,5-b]pyridin-2-one is electronically favored for electrophilic palladation or radical arylation.

Procedure (Intramolecular C-H Arylation variant)

Based on Beilstein J. Org. Chem. 2024 (Source 1.14)

  • Substrate: N-(2-halopyridin-3-yl)amide derivative (precursor) or formed Core.

  • Reagents: Aryl Bromide (if intermolecular) or tethered aryl halide.

  • Catalyst: Pd(OAc)₂ (10 mol%).

  • Ligand: Triphenylphosphine (PPh₃) (20 mol%) or PCy₃.

  • Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv) - Critical for stabilizing nanoparticles.

  • Base: K₂CO₃ (3.0 equiv).

  • Conditions: DMA (Dimethylacetamide), 110°C, 24h.

References

  • Lach, F., & Koza, P. (2012).[2] Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization.[3][4][5] ACS Combinatorial Science, 14(9), 491–495.[2][6] Link

  • McLaughlin, M., Palucki, M., & Davies, I. W. (2006).[7] Efficient Access to Cyclic Ureas via Pd-Catalyzed Cyclization.[3][7][8][4] Organic Letters, 8(15), 3311–3314. Link

  • Gabriele, B., Mancuso, R., & Salerno, G. (2019). PdI2-Based Catalysis for Carbonylation Reactions: A Personal Account. Molecules, 24(14), 2662. Link

  • Macdonald, J., Oldfield, V., Bavetsias, V., & Blagg, J. (2013). Regioselective C2-arylation of imidazo[4,5-b]pyridines. RSC Advances, 3, 6768-6772. Link

  • Yatabe, T., et al. (2024). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply-fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 20, 269–275. Link

Application Note: Functionalization of the Imidazo[4,5-b]pyridin-2-one Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic functionalization of the imidazo[4,5-b]pyridin-2-one scaffold.[1][2][3] It is designed for medicinal chemists requiring robust, scalable protocols for drug discovery.[3][4]

Executive Summary & Strategic Value

The 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one scaffold (often referred to as deazapurin-2-one) is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for purines and benzimidazolones.[2][4] Its structural uniqueness lies in its lactam-lactim tautomerism and the presence of a pyridine ring fused to a cyclic urea.[3][4]

This scaffold is a core motif in:

  • CGRP Antagonists: Key intermediate for Telcagepant and Rimegepant analogs.[3][4]

  • Kinase Inhibitors: Targeting p38 MAPK, Aurora kinases, and FLT3.[3][4]

  • Epigenetic Modulators: Recently identified p300 Histone Acetyltransferase (HAT) inhibitors.[3]

The Challenge: Direct functionalization of the core ring is plagued by regioselectivity issues (N1 vs. N3 alkylation) and poor solubility.[3] This guide provides field-proven protocols to bypass these bottlenecks using a "Design-for-Synthesis" approach.

Strategic Analysis of Reactivity

Before attempting synthesis, one must understand the electronic landscape of the scaffold.[3][4]

Tautomerism and Binding Modes

The scaffold exists in equilibrium between the 2-one (lactam) and 2-hydroxy (lactim) forms.[2][3] In solution (DMSO, DMF) and solid state, the 2-one tautomer predominates.[3]

  • Implication: Reagents targeting the oxygen (O-alkylation) require specific "hard" electrophiles (e.g., Meerwein salts), whereas standard alkylations occur at Nitrogen.[3]

Reactivity Hotspots
  • N1 & N3 Positions: Both are nucleophilic.[3][4] N3 is generally more acidic due to the adjacent pyridine nitrogen withdrawing electron density, but N1 is often sterically more accessible in unsubstituted cores.[3][4] Direct alkylation typically yields N1/N3 mixtures. [2][4]

  • C6 Position: The most reactive site for Electrophilic Aromatic Substitution (SEAr) and subsequent cross-coupling (e.g., Suzuki-Miyaura).[3]

  • C5 & C7 Positions: Less reactive; functionalization here usually requires starting from pre-functionalized pyridines.[3][4]

Reactivity Map (Graphviz Visualization)[2]

ReactivityMap cluster_legend Reactivity Type Core Imidazo[4,5-b]pyridin-2-one Scaffold N1 N1 Position (Nucleophilic) Target: Alkylation/Arylation Core->N1 Primary Site (Sterics) N3 N3 Position (Nucleophilic) Target: Protecting Groups Core->N3 Secondary Site (Acidity) C6 C6 Position (Electrophilic) Target: Halogenation -> Suzuki Core->C6 Bromination/Iodination C2 C2 Position (Carbonyl) Target: POCl3 -> Cl -> SNAr Core->C2 Aromatization to 2-chloro derivative Nucleophilic Attack Nucleophilic Attack Metal-Catalyzed Coupling Metal-Catalyzed Coupling

Caption: Reactivity landscape of the imidazo[4,5-b]pyridin-2-one scaffold highlighting primary sites for functionalization.

Detailed Experimental Protocols

Protocol A: Regioselective De Novo Synthesis (N1-Functionalization)

Best for: Creating N1-substituted libraries without separation of regioisomers.[2]

Principle: Instead of alkylating the formed ring, install the N1-substituent on the pyridine precursor before cyclization.[3][4]

Workflow:

  • SNAr Displacement: 2-chloro-3-nitropyridine + Amine (R-NH2).[2][3][4]

  • Reduction: Nitro group reduction (Fe/AcOH or H2/Pd-C).[2][3][4]

  • Cyclization: Ring closure with Carbonyldiimidazole (CDI) or Urea.[3][4]

Step-by-Step Procedure:

  • SNAr Step: Dissolve 2-chloro-3-nitropyridine (1.0 equiv) in EtOH or DMF. Add the primary amine R-NH2 (1.1 equiv) and DIPEA (1.5 equiv).[2][3] Stir at 60°C for 4-6 h.

    • Checkpoint: Reaction turns yellow/orange.[3][4] Monitor TLC for disappearance of starting chloride.[3][4]

  • Reduction: To the crude reaction mixture (or isolated intermediate), add Fe powder (5.0 equiv) and NH4Cl (saturated aq. solution) in EtOH/Water (4:1). Reflux for 2 h. Filter through Celite while hot.[3][4]

  • Cyclization: Resuspend the diamine intermediate in dry THF or Dioxane. Add CDI (1.2 equiv).[3][4] Reflux for 3-5 h.

    • Alternative: For industrial scale, use Urea fusion at 160°C (solvent-free).[2][3][4]

  • Workup: Cool to RT. The product often precipitates.[3][4] Filter and wash with cold water/ether.[3][4]

Yield: Typically 70-90% (3 steps).[2][3][4] Advantage: 100% Regioselectivity for N1.[3][4]

Protocol B: C6-Diversification via Suzuki-Miyaura Coupling

Best for: Late-stage functionalization of the core scaffold.[2][4]

Starting Material: 6-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (Commercially available or synthesized via bromination of the core in AcOH).[2][4]

Reagents:

  • Aryl Boronic Acid (1.5 equiv)[2][5]

  • Catalyst: Pd(dppf)Cl2[2][6]·DCM (5 mol%) - Preferred for stability.[2]

  • Base: K2CO3 (2M aq.[3][4] solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed).[2][3][4]

Procedure:

  • Charge a microwave vial or Schlenk flask with the 6-bromo scaffold (1.0 equiv), boronic acid (1.5 equiv), and Pd catalyst (0.05 equiv).[3]

  • Evacuate and backfill with Argon (3x).[3][4]

  • Add Dioxane (0.1 M concentration relative to substrate) and K2CO3 solution.

  • Heat to 100°C (oil bath) or 120°C (Microwave) for 1-2 h.

    • Note: The starting bromide has poor solubility but dissolves as the reaction progresses.[3][4]

  • Workup: Dilute with EtOAc, wash with water/brine.[3][4] If the product is insoluble (common for this scaffold), filter the precipitate and wash with water/MeOH.[3]

  • Purification: Recrystallization from DMF/MeOH is often superior to column chromatography due to polarity.[3][4]

Protocol C: Direct N-Alkylation (Troubleshooting Regioselectivity)

Best for: Simple alkyl groups (Methyl, Ethyl) where separation is manageable.[2]

The Problem: Direct alkylation with Alkyl Halides + Base gives a mixture of N1 (major), N3 (minor), and N1,N3-dialkylated products.

Optimized Conditions for Mono-Alkylation:

  • Base: LiH or Cs2CO3 (milder bases reduce over-alkylation compared to NaH).[3][4]

  • Solvent: DMF (anhydrous).[3][4]

  • Temperature: 0°C to RT (Keep it cold to control kinetics).

Procedure:

  • Dissolve scaffold (1.0 equiv) in DMF.[3][4]

  • Add Cs2CO3 (1.1 equiv).[3][4] Stir 30 min at RT (Solution turns dark).

  • Add Alkyl Halide (1.0 equiv slowly via syringe pump) at 0°C.

  • Critical: Stop reaction immediately upon consumption of starting material (LCMS monitoring).

  • Separation: Use Flash Chromatography (DCM:MeOH gradient). N1-isomer usually elutes first (less polar) compared to N3 or O-alkylated byproducts.[2][3][4]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_direct Alternative: Direct Alkylation (Risky) Start Starting Material: 2-Chloro-3-nitropyridine Step1 Step 1: SNAr (R-NH2, DIPEA) Selectivity: N1 Installation Start->Step1 Step2 Step 2: Reduction (Fe/AcOH or H2/Pd) Forms: Diamine Step1->Step2 Step3 Step 3: Cyclization (CDI or Urea) Forms: 2-One Core Step2->Step3 Diversify Optional: C6-Bromination (Br2, AcOH) Step3->Diversify If C6-H Direct Direct N-Alkylation (R-X, Cs2CO3) Step3->Direct Yields Mixture Coupling Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Final Inhibitor Diversify->Coupling

Caption: Optimized synthetic workflow favoring regioselective N1-substitution via de novo ring construction.

Data Summary & Troubleshooting

Table 1: Comparative Synthetic Routes
MethodRegioselectivity (N1:N3)Yield (Overall)ScalabilityKey Limitation
De Novo (Protocol A) >99:1 70-90% High (kg)Requires primary amine starting material.[2][3][4]
Direct Alkylation (NaH) ~60:4040-50%LowDifficult chromatographic separation.[2][3][4]
Direct Alkylation (Cs2CO3) ~80:2050-65%MediumStrict stoichiometry control required.[2][3][4]
Troubleshooting Guide
  • Problem: Product is insoluble in organic solvents (DCM, EtOAc).

    • Solution: This scaffold is highly polar/H-bonding.[2][3][4] Use DMSO/MeOH (9:1) for transfers or purification.[3][4] For NMR, add a drop of TFA-d to DMSO-d6 to break H-bond aggregates.[2][3][4]

  • Problem: Low yield in Suzuki Coupling.

    • Solution: The urea protons can poison Pd catalysts.[3][4] Use 3.0+ equiv of base to ensure deprotonation, or protect N1/N3 with SEM/Boc groups prior to coupling (though deprotection can be harsh).[3][4]

  • Problem: Formation of "dimers" during cyclization.

    • Solution: Ensure high dilution during the CDI step or switch to the Urea fusion method (solvent-free melt).[2][3]

References

  • Regioselective Synthesis via 2-Chloro-3-nitropyridine

    • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 2018.[3][4]

    • [2]

  • Suzuki Coupling Protocols

    • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 2017.[3][4][5]

    • [2]

  • Biological Relevance (CGRP & Kinases)

    • Discovery of Telcagepant (MK-0974) analogs.[2][3][4] J. Med.[3][4] Chem.

    • Imidazo[4,5-b]pyridines: From Kinase Inhibitors to more Diversified Biological Properties.[2]

  • C-H Activation Context

    • Regioselective C2-arylation of imidazo[4,5-b]pyridines.[2][4] Org.[3][4][7][8][9] Biomol. Chem., 2013.[3][4][9] (Note: Discusses parent scaffold, relevant for mechanistic understanding).

Sources

Using 3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one in kinase inhibitor screening

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: High-Throughput Screening of Novel Kinase Inhibitors: A Methodological Guide Using 3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one as a Scaffold Exemplar

Audience: Researchers, scientists, and drug development professionals in oncology, immunology, and medicinal chemistry.

Abstract: Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The imidazo[4,5-b]pyridine scaffold, a structural bioisostere of natural purines, has emerged as a "privileged" structure in the design of potent kinase inhibitors.[2][3] This document provides a comprehensive guide to the screening and characterization of novel compounds based on this scaffold, using the exemplar molecule this compound. We present detailed protocols for robust, high-throughput biochemical and cell-based assays, explain the scientific rationale behind key experimental steps, and offer insights into data analysis and troubleshooting.

Scientific Rationale: The Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine core is a foundational element in numerous clinically evaluated kinase inhibitors.[4] Its structural similarity to adenine, the core of adenosine triphosphate (ATP), makes it an ideal starting point for designing inhibitors that compete for the highly conserved ATP-binding pocket of kinases.[3][5] This competitive binding mechanism is a proven strategy for achieving potent and selective kinase inhibition.[6] The ethylamine side chain on our exemplar compound, this compound, provides a vector for chemical modification to enhance selectivity and potency against specific kinase targets.

cluster_0 Structural Analogy cluster_1 Mechanism of Action ATP Adenosine Triphosphate (ATP) Natural Kinase Substrate Kinase Kinase ATP-Binding Site ATP->Kinase Binds to Scaffold Imidazo[4,5-b]pyridine Scaffold (e.g., Compound of Interest) Scaffold->Kinase Competitively Binds to Inhibition Competitive Inhibition Kinase->Inhibition Leads to

Caption: Structural analogy between the imidazo[4,5-b]pyridine scaffold and ATP.

Compound Preparation and Management

Accurate and consistent compound handling is fundamental to reliable screening data. The following protocol outlines the initial steps for preparing the test compound for assays.

Protocol 2.1: Solubilization and Stock Solution Preparation

  • Initial Solubility Test: Begin by assessing the solubility of this compound in 100% Dimethyl Sulfoxide (DMSO), the most common solvent for compound libraries.[7] Aim for a high-concentration stock (e.g., 10-50 mM) to minimize the final DMSO concentration in assays.

  • Stock Solution Preparation:

    • Accurately weigh the compound.

    • Add the calculated volume of 100% DMSO to achieve the desired molarity (e.g., 10 mM).

    • Vortex thoroughly and use gentle heating or sonication if necessary to ensure complete dissolution.

    • Visually inspect the solution for any particulates. If present, centrifuge the solution and use the supernatant.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in desiccated conditions.

Table 1: Example Dilution Series for IC₅₀ Determination

Step Action Concentration of Compound Final DMSO %
1 Create 10 mM stock in 100% DMSO. 10,000 µM 100%
2 Prepare highest concentration for assay (e.g., 200 µM) in assay buffer. 200 µM 2%
3 Perform 1:3 serial dilutions in assay buffer containing 2% DMSO. 66.7, 22.2, 7.4, 2.5, 0.8, 0.27, 0.09 µM 2%
4 Add dilutions to the assay plate (e.g., 1/2 final volume). 100, 33.3, 11.1, 3.7, 1.2, 0.4, 0.14, 0.045 µM 1%

| 5 | Add enzyme/substrate mix to the plate (1/2 final volume). | 50, 16.7, 5.6, 1.8, 0.6, 0.2, 0.07, 0.023 µM | 0.5% |

Causality Note: Maintaining a constant DMSO concentration across all wells, including controls, is critical.[8] DMSO can inhibit some kinases at higher concentrations, and variations can create artifacts in the data.[7]

Primary Screening: Biochemical Kinase Assays

Biochemical assays provide the first direct measure of a compound's ability to inhibit the catalytic activity of a purified kinase enzyme.[9] We present two robust, industry-standard methods amenable to high-throughput screening (HTS).

Luminescence-Based ATP Depletion Assay (e.g., Kinase-Glo®)

This homogeneous "glow-type" assay measures kinase activity by quantifying the amount of ATP remaining after the kinase reaction.[10][11] The luminescent signal is inversely proportional to kinase activity; therefore, potent inhibitors result in a high signal (less ATP consumed).[12]

start Start: Kinase Reaction step1 1. Dispense Kinase, Substrate, and Test Compound into Plate start->step1 step2 2. Initiate Reaction by Adding ATP step1->step2 step3 3. Incubate (e.g., 60 min, RT) (ATP is consumed) step2->step3 step4 4. Add Kinase-Glo® Reagent (Stops reaction, initiates luminescence) step3->step4 step5 5. Incubate (10 min, RT) (Signal stabilizes) step4->step5 end End: Read Luminescence on Plate Reader step5->end

Caption: Workflow for a luminescence-based kinase assay (e.g., Kinase-Glo®).

Protocol 3.1: Luminescence Assay

  • Assay Plate Preparation: Add 5 µL of test compound dilutions (prepared as in Table 1) or controls to the wells of a white, opaque 384-well plate.

    • Negative Control (0% Inhibition): DMSO vehicle.

    • Positive Control (100% Inhibition): A known broad-spectrum inhibitor (e.g., Staurosporine) or no enzyme.

  • Kinase/Substrate Addition: Prepare a 2X kinase/substrate master mix in reaction buffer. Add 5 µL to each well.

  • Initiate Kinase Reaction: Prepare a 2X ATP solution in reaction buffer. Add 10 µL to each well to start the reaction. The final volume is 20 µL.

  • Incubation: Seal the plate and incubate at room temperature for a pre-determined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range.

  • Detection: Add 20 µL of Kinase-Glo® Reagent to each well. This simultaneously stops the kinase reaction and initiates the luminescent signal.[11]

  • Signal Stabilization: Incubate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition: Read luminescence on a plate reader.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., HTRF®)

This technology measures the phosphorylation of a substrate by detecting the proximity of two fluorescent labels: a donor (e.g., Europium cryptate) on an anti-phospho-specific antibody and an acceptor (e.g., XL665) on the substrate.[13][14] When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor close enough for energy transfer to occur. The resulting signal is directly proportional to kinase activity.

start Start: Kinase Reaction step1 1. Dispense Kinase, Biotinylated Substrate, and Test Compound into Plate start->step1 step2 2. Initiate Reaction by Adding ATP and Incubate step1->step2 step3 3. Stop Reaction & Initiate Detection by Adding EDTA-containing buffer with: - Eu³⁺-labeled anti-P-antibody (Donor) - SA-XL665 (Acceptor) step2->step3 step4 4. Incubate (e.g., 60 min, RT) (Detection reagents bind) step3->step4 end End: Read TR-FRET Signal (Emission at 620nm & 665nm) step4->end

Caption: Workflow for a Homogeneous Time-Resolved Fluorescence (HTRF®) kinase assay.

Protocol 3.2: HTRF® Assay

  • Kinase Reaction (10 µL volume):

    • To a low-volume 384-well plate, add 2 µL of the test compound.

    • Add 4 µL of kinase solution.

    • Add 4 µL of a mix containing ATP and a biotinylated peptide substrate to initiate the reaction.[13]

  • Incubation: Seal the plate and incubate at room temperature for the optimized reaction time.

  • Detection (20 µL final volume):

    • Prepare a detection mix containing Europium (Eu³⁺) cryptate-labeled anti-phospho-antibody and Streptavidin-XL665 (SA-XL665) in HTRF detection buffer (which includes EDTA to stop the reaction).[15]

    • Add 10 µL of this detection mix to each well.

  • Final Incubation: Seal the plate, protect from light, and incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor).

Data Analysis for Biochemical Assays
  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min))

    • For Luminescence:Signal_min is the positive control; Signal_max is the negative control.

    • For TR-FRET:Signal_max is the positive control; Signal_min is the negative control.

  • Determine IC₅₀: Plot the percent inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

  • Assess Assay Quality: Calculate the Z'-factor to ensure the assay is robust for screening. A Z' > 0.5 is considered excellent.[12]

    • Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

Secondary Screening: Cell-Based Assays

Once a compound shows activity in a biochemical assay, it must be tested in a cellular context.[16] Cell-based assays determine if the compound can cross the cell membrane, engage its target in a complex physiological environment, and exert a desired biological effect.[17]

Protocol 4.1: Target Engagement via Western Blot

This method assesses if the inhibitor can block the phosphorylation of a known downstream substrate of the target kinase within the cell.

  • Cell Culture: Plate a relevant cancer cell line (e.g., one known to be driven by the target kinase) in a 6-well plate and grow to 70-80% confluency.

  • Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2-4 hours. Include a DMSO vehicle control.

  • Stimulation (if necessary): If the pathway is not constitutively active, stimulate the cells with an appropriate growth factor for 15-30 minutes to activate the target kinase.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blot:

    • Separate equal amounts of protein (e.g., 20 µg) via SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate (e.g., p-AKT, p-ERK).

    • Probe a separate membrane or strip and re-probe the same membrane with an antibody for the total amount of the substrate protein and a loading control (e.g., GAPDH).

  • Analysis: Quantify the band intensities. A potent inhibitor will show a dose-dependent decrease in the ratio of phosphorylated protein to total protein.

Protocol 4.2: Cell Viability Assay (e.g., MTS/MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It determines the functional consequence of inhibiting the target kinase.

  • Cell Plating: Seed cells in a 96-well clear-bottom plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Add serially diluted compound to the wells. Include a DMSO vehicle control and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for 72 hours in a standard cell culture incubator.

  • Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the reagent into a colored formazan product.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Analysis: Calculate the percentage of viability relative to the DMSO control and determine the GI₅₀ (concentration for 50% growth inhibition).

Troubleshooting and Advanced Insights

IssuePossible CauseRecommended Action
High variability between replicates - Inaccurate pipetting- Compound precipitation- Incomplete mixing- Use calibrated pipettes and reverse pipetting for viscous solutions.- Check compound solubility at assay concentration.- Ensure thorough mixing after each reagent addition.
Low Z'-factor (<0.5) - Low signal-to-background ratio- High variability in controls- Optimize enzyme/substrate concentrations.- Increase incubation time (if still in linear range).- Re-evaluate control concentrations.
Compound interferes with assay - Autofluorescence (TR-FRET)- Luciferase inhibition (Kinase-Glo®)- Light scattering- Run a control plate with the compound but no enzyme to check for background signal.- If interference is confirmed, consider a different assay technology (e.g., a radiometric assay).[18]
Potent in biochemical but weak in cell-based assays - Poor cell permeability- Compound is rapidly metabolized- Compound is removed by efflux pumps- This is a common and important finding. It suggests a need for medicinal chemistry optimization to improve drug-like properties (ADME).

References

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Cell-based test for kinase inhibitors. (2020, November 26). INiTS. [Link]

  • Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. (2025). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (n.d.). BPS Bioscience. [Link]

  • Scaffold-based design of kinase inhibitors for cancer therapy. (2010, February 15). Current Opinion in Genetics & Development. [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2023, July 7). ACS Pharmacology & Translational Science. [Link]

  • Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. (2007, December 1). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (2024). Current Medicinal Chemistry. [Link]

  • HTRF ® Kinase Assay Protocol. (n.d.). ResearchGate. [Link]

  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (2024, January 1). Ingenta Connect. [Link]

  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (2024, February 1). Bentham Science. [Link]

  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. [Link]

  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. (2023, March 20). bioRxiv. [Link]

  • Use of a hinge-directed scaffold for the development of selective kinase inhibitors. (n.d.). ResearchGate. [Link]

  • Assay Development for Protein Kinase Enzymes. (2012, May 1). National Center for Biotechnology Information. [Link]

  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024, June 11). YouTube. [Link]

  • The design and development of new inhibitor scaffolds that broaden the scope of analog-sensitive kinase technology. (n.d.). eScholarship, University of California. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. (2023, December 18). Creative Biolabs. [Link]

  • Biochemical kinase assay to improve potency and selectivity. (n.d.). Domainex. [Link]

  • Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. (n.d.). SpringerLink. [Link]

  • KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. [Link]

  • Kinase Inhibitor Screening Services. (n.d.). BioAssay Systems. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. [Link]

  • Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. (n.d.). ResearchGate. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022, December 21). MDPI. [Link]

  • Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. (2012, November 15). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (n.d.). WestminsterResearch, University of Westminster. [Link]

  • Synthesis and Biological Activity of Some 3-Imidazo[1,2-a]pyridin-2-yl-chromen-2-one and 3-Indolizin-2-yl-chromen-2-one. (2025, August 7). ResearchGate. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). National Center for Biotechnology Information. [Link]

  • Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia. (2012, October 25). Journal of Medicinal Chemistry. [Link]

  • Discovery of novel analgesic and anti-inflammatory 3-arylamine-imidazo[1,2-a]pyridine symbiotic prototypes. (n.d.). ClinPGx. [Link]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. (2021, July 8). National Center for Biotechnology Information. [Link]

  • Abstract A001: Discovery of imidazo [4,5-c]pyridin-2-ones as selective inhibitors of DNA-dependent protein kinase and effective radiosensitizers. (n.d.). ResearchGate. [Link]

Sources

Application Notes and Protocols for the Investigation of 3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the Imidazo[4,5-b]pyridine Scaffold in Oncology

The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, structurally resembling endogenous purines and thus interacting with a wide array of biological targets.[1] This structural motif is central to numerous compounds investigated for therapeutic potential, including roles as kinase inhibitors, anti-inflammatory agents, and notably, as anti-cancer agents.[1][2][3] Derivatives of this heterocyclic system have demonstrated the ability to induce cancer cell apoptosis, inhibit proliferation, and sensitize tumors to radiation by targeting critical cellular pathways.[2][4]

This document provides a detailed guide for the investigation of 3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one , a specific derivative of this promising class. While extensive research exists on the broader imidazopyridine family, this particular compound represents a novel avenue for exploration. These application notes are designed for researchers, scientists, and drug development professionals, providing both the theoretical framework and practical protocols to evaluate its anticancer efficacy in various cancer cell lines.

Postulated Mechanism of Action: Targeting the DNA Damage Response Pathway

Based on the activity of structurally related imidazo[4,5-c]pyridin-2-one compounds, a primary hypothesized mechanism of action for this compound is the inhibition of DNA-dependent protein kinase (DNA-PK).[4] DNA-PK is a critical enzyme in the non-homologous end-joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs).[4] In many cancer cells, this pathway is highly active, allowing them to survive DNA damage induced by endogenous metabolic stress or exogenous treatments like radiotherapy.

By inhibiting DNA-PK, this compound may prevent the repair of DNA DSBs. This accumulation of unrepaired DNA damage can trigger cell cycle arrest, typically at the G2/M checkpoint, and ultimately lead to programmed cell death (apoptosis).[5][6][7] This mechanism not only suggests direct cytotoxic potential but also positions the compound as a potent radiosensitizer, capable of enhancing the efficacy of radiation therapy.[4]

G cluster_0 Cellular Stress / Radiation cluster_1 NHEJ Repair Pathway cluster_2 Compound Intervention cluster_3 Cellular Outcomes DNA_Damage DNA Double-Strand Breaks (DSBs) DNA_PK DNA-PK Activation DNA_Damage->DNA_PK activates Repair DNA Repair DNA_PK->Repair facilitates Cell_Cycle_Arrest G2/M Cell Cycle Arrest DNA_PK->Cell_Cycle_Arrest inhibition leads to Cell_Survival Cell Survival Repair->Cell_Survival leads to Compound 3-(2-aminoethyl)-1H-imidazo [4,5-b]pyridin-2-one Compound->DNA_PK inhibits Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis can trigger

Postulated signaling pathway of the compound.

Physicochemical Properties and Handling

PropertyValue (Predicted)Handling and Storage Guidelines
Molecular FormulaC9H10N4OStore at -20°C for long-term stability. For short-term use, a 4°C refrigerator is suitable.
Molecular Weight190.20 g/mol Keep desiccated and protected from light.
SolubilitySoluble in DMSOPrepare stock solutions in anhydrous DMSO (e.g., 10-50 mM). Aliquot to avoid repeated freeze-thaw cycles.
Purity>98% (Recommended)Ensure purity is verified by HPLC/LC-MS and NMR before use in biological assays.

Experimental Protocols: A Framework for Evaluation

The following protocols provide a comprehensive workflow to assess the anticancer properties of this compound. It is crucial to include appropriate controls in every experiment, including a vehicle control (DMSO-treated cells) and, where applicable, a positive control (a known cytotoxic agent).

G Start Start: Compound Preparation Cell_Culture Cell Line Selection & Culture Start->Cell_Culture Viability Phase 1: Cell Viability Assays (MTT / XTT) Cell_Culture->Viability IC50 Determine IC50 Value Viability->IC50 Apoptosis Phase 2: Apoptosis Assays (Annexin V / Caspase) IC50->Apoptosis Use IC50 concentration Mechanism Phase 3: Mechanism of Action (Western Blot) Apoptosis->Mechanism Data Data Analysis & Conclusion Mechanism->Data

General experimental workflow for compound evaluation.
Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration-dependent cytotoxic effect of the compound on cancer cell lines. The MTT assay measures the metabolic activity of cells, which correlates with cell viability.[8][9][10]

Rationale: The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals is accomplished by mitochondrial reductase enzymes in metabolically active (i.e., living) cells.[9][10][11] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest (e.g., HCT-116 colorectal carcinoma, MCF-7 breast carcinoma)[2]

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (e.g., 20 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium from the DMSO stock. Final concentrations should range from low nanomolar to high micromolar (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration in all wells should be consistent and non-toxic (typically ≤ 0.5%).

  • Aspirate the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle-only (DMSO) and medium-only (blank) controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[11]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9][11]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.

    • Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Rationale: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12][13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorophore like FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.

Materials:

  • Cells treated with the compound (at IC50 and 2x IC50 concentrations) for 24-48 hours.

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Collection: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Protocol 3: Mechanistic Investigation by Western Blotting

This protocol is used to analyze the expression levels of key proteins involved in the DNA damage response and apoptosis pathways.[14][15]

Rationale: Western blotting allows for the detection of specific proteins in a complex mixture.[16] By probing for proteins such as phosphorylated H2AX (γH2AX, a marker of DNA double-strand breaks), cleaved PARP, and cleaved Caspase-3 (hallmarks of apoptosis), we can validate the hypothesized mechanism of action.[5]

Materials:

  • Cells treated with the compound (at IC50 concentration) for various time points (e.g., 6, 12, 24 hours).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[14]

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.[14]

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[16]

  • Primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP, anti-cleaved Caspase-3, anti-p-DNA-PK, anti-β-actin).

  • HRP-conjugated secondary antibodies.[14]

  • Enhanced chemiluminescence (ECL) substrate.[14]

  • Imaging system.

Procedure:

  • Protein Extraction: Lyse the treated cells with ice-cold lysis buffer.[16]

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.[15]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane and separate by SDS-PAGE.[15]

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[16]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control like β-actin to compare protein expression levels across different treatments.

Expected Data and Interpretation

Table 1: Hypothetical IC50 Values of this compound

Cell LineCancer TypeIC50 (µM) after 48h
HCT-116Colorectal Carcinoma5.2
MCF-7Breast Adenocarcinoma12.8
A549Lung Carcinoma8.5
BxPC-3Pancreatic Carcinoma3.1
Normal FibroblastsNon-cancerous Control> 100

Interpretation: Lower IC50 values indicate higher potency. A significantly higher IC50 in normal cells compared to cancer cells suggests a favorable therapeutic window. The compound shows particular potency against pancreatic and colorectal cancer lines in this hypothetical dataset.

Table 2: Hypothetical Western Blot Analysis Results

Protein TargetTreatment Time (hours)Fold Change vs. Vehicle ControlInterpretation
γH2AX 6↑ 5.4-foldIndicates rapid induction of DNA double-strand breaks.
p-DNA-PK 6↓ 0.2-foldSuggests direct inhibition of DNA-PK activation.
Cleaved Caspase-3 24↑ 8.1-foldConfirms activation of the executioner phase of apoptosis.
Cleaved PARP 24↑ 6.7-foldA downstream marker of caspase-3 activity, confirming apoptosis.

Interpretation: An increase in γH2AX coupled with a decrease in phosphorylated DNA-PK would strongly support the hypothesized mechanism. A subsequent increase in cleaved caspase-3 and PARP confirms that this DNA damage leads to apoptosis.

References

  • Kapałczyńska, M., et al. (2020). Cell-culture based test systems for anticancer drug screening. ecancermedicalscience, 14, 1035.
  • Bhayye, S., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery.
  • Wikipedia. (2023). MTT assay. Retrieved from [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. Retrieved from [Link]

  • Tanamura, S., et al. (2001). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Biological & Pharmaceutical Bulletin, 24(11), 1315-1319.
  • Araceli Biosciences. (2021). Apoptosis Assays. Retrieved from [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Retrieved from [Link]

  • Merck. (n.d.). Apoptosis Assay Chart. Retrieved from [Link]

  • Axion Biosystems. (2021). Choosing an Apoptosis Detection Assay. Retrieved from [Link]

  • Galluzzi, L., et al. (2012). Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications.
  • Boster Biological Technology. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide. Retrieved from [Link]

  • The Scientist. (2024). Western Blot Protocol, Troubleshooting, and Applications. Retrieved from [Link]

  • Wang, Z., et al. (2012). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. European Journal of Medicinal Chemistry, 57, 311-322.
  • de Souza, M. V. N., et al. (2002). Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. Bioorganic & Medicinal Chemistry Letters, 12(18), 2557-2560.
  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48.
  • Glavač, D., et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 27(24), 9013.
  • Kumar, S., et al. (2017). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 7(1), 73-79.
  • Gu, Y., et al. (2016). Discovery of imidazo [4,5-c]pyridin-2-ones as selective inhibitors of DNA-dependent protein kinase and effective radiosensitizers. Molecular Cancer Therapeutics, 15(Supplement 2), A001.
  • Saini, M. S., et al. (2020).
  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Research Square.
  • Shah, S. H., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). European Journal of Medicinal Chemistry, 280, 116916.
  • Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article.
  • Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 3163-3172.
  • Wang, J., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Bioorganic & Medicinal Chemistry, 43, 116262.
  • Kumar, S., et al. (2016). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer & anti-inflammatory agents. Acta Pharmaceutica Sinica B, 7(1), 73-79.
  • Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 3163-3172.
  • Wang, Y., et al. (2021). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Organic and Biomolecular Chemistry, 19(38), 8345-8358.

Sources

Application Note: Development of 3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one Scaffolds as CRF-1 Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and pharmacologists involved in the discovery and optimization of Corticotropin-Releasing Factor type 1 (CRF-1) receptor antagonists. It details the development, synthesis, and validation of the 3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one scaffold—a critical pharmacophore used to generate potent, brain-penetrant tricyclic antagonists.

Executive Summary

The Corticotropin-Releasing Factor (CRF) system, particularly via the CRF-1 receptor, is a primary mediator of the body's stress response. Dysregulation of this axis is implicated in anxiety, depression, and stress-related disorders.[1] While peptide antagonists (e.g.,


-helical CRF) established the mechanism, their poor blood-brain barrier (BBB) permeability necessitated the development of small-molecule non-peptide antagonists.

The This compound moiety represents a privileged "open-chain" scaffold. It serves as a structural mimic of the native ligand's pharmacophore and, more importantly, acts as the requisite precursor for generating rigid tricyclic imidazo[4,5-b]pyridin-2-one derivatives. These tricyclic analogs (e.g., fused via the N3-ethyl side chain) exhibit superior metabolic stability and potency compared to their open-chain counterparts.

This guide details the protocols for synthesizing this core, evaluating its binding affinity, and assessing its functional antagonism in cAMP-dependent pathways.

Chemical Development & Synthesis Protocols

The synthesis of the this compound core requires precise regiochemical control to ensure alkylation occurs at the N3 position rather than N1.

Retrosynthetic Analysis & Workflow

The construction of the scaffold typically proceeds via the alkylation of the imidazo[4,5-b]pyridin-2-one core, which is itself derived from 2,3-diaminopyridine.

SynthesisWorkflow Start 2,3-Diaminopyridine Core Imidazo[4,5-b]pyridin-2-one (Core Heterocycle) Start->Core CDI or Urea Cyclization Alkylation N3-Alkylation (Regioselective) Core->Alkylation Base + Boc-NH-(CH2)2-Br Precursor 3-(2-Boc-aminoethyl) Intermediate Alkylation->Precursor Isolate N3 Isomer Final 3-(2-aminoethyl)-1H- imidazo[4,5-b]pyridin-2-one Precursor->Final Acid Deprotection (TFA/HCl) Tricyclic Tricyclic Antagonist (Cyclized Derivative) Precursor->Tricyclic Condensation w/ Aldehydes (Pictet-Spengler type)

Figure 1: Synthetic pathway from starting materials to the open-chain scaffold and subsequent tricyclic antagonists.

Step-by-Step Synthesis Protocol

Objective: Synthesize this compound hydrochloride.

Reagents:

  • 2,3-Diaminopyridine (CAS: 452-58-4)

  • 1,1'-Carbonyldiimidazole (CDI) or Urea

  • N-(2-Bromoethyl)carbamic acid tert-butyl ester (Boc-bromoethylamine)

  • Cesium Carbonate (

    
    ) or Sodium Hydride (NaH)
    
  • Dimethylformamide (DMF), anhydrous

  • Trifluoroacetic acid (TFA) or HCl in Dioxane

Protocol:

  • Formation of the Imidazopyridinone Core:

    • Dissolve 2,3-diaminopyridine (10 mmol) in dry THF (50 mL).

    • Add CDI (12 mmol) portion-wise at 0°C.

    • Reflux the mixture for 4 hours. A precipitate will form.

    • Cool, filter, and wash with cold THF to yield 1H-imidazo[4,5-b]pyridin-2-one .

    • Checkpoint: Verify product via LC-MS (Expected M+H: ~136.05).

  • Regioselective N3-Alkylation:

    • Suspend the core (5 mmol) in anhydrous DMF (20 mL).

    • Add

      
       (10 mmol) and stir at room temperature for 30 mins to deprotonate.
      
    • Add N-(2-Bromoethyl)carbamic acid tert-butyl ester (5.5 mmol) dropwise.

    • Heat to 60°C for 12 hours.

    • Note: N3 alkylation is favored sterically and electronically over N1, but N1-alkylated byproducts may form.

    • Purification: Remove DMF in vacuo. Partition residue between EtOAc and Water. Dry organic layer (

      
      ). Purify via Flash Chromatography (SiO2, DCM:MeOH gradient) to isolate the 3-(2-Boc-aminoethyl)  intermediate.
      
  • Deprotection to Final Scaffold:

    • Dissolve the Boc-intermediate in DCM (10 mL).

    • Add TFA (2 mL) or 4M HCl in Dioxane (5 mL) at 0°C.

    • Stir for 2 hours at room temperature.

    • Concentrate to dryness. Triturate with diethyl ether to obtain the This compound salt.

Pharmacological Validation Protocols

Once synthesized, the molecule (and its derivatives) must be validated as a CRF-1 antagonist. Since CRF-1 is a


-coupled GPCR, antagonism is measured by the inhibition of CRF-induced cAMP accumulation.
Mechanism of Action

The antagonist binds to the allosteric transmembrane domain of the CRF-1 receptor, preventing the conformational change required for G-protein activation upon agonist (CRF/Urocortin) binding.[2]

SignalingPathway CRF CRF (Agonist) Receptor CRF-1 Receptor (GPCR) CRF->Receptor Activates Antagonist Imidazopyridinone (Antagonist) Antagonist->Receptor Blocks (Allosteric) Gs Gs Protein Receptor->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Catalyzes ATP -> cAMP ATP ATP Response Anxiety/Stress Response cAMP->Response Signaling Cascade

Figure 2: CRF-1 signaling pathway and the point of intervention for the imidazopyridinone antagonist.

In Vitro Functional Assay (cAMP Inhibition)

Objective: Determine the


 of the compound against CRF-stimulated cAMP production.

Materials:

  • CHO or HEK293 cells stably expressing human CRF-1 receptor.

  • Agonist: Human CRF (hCRF) or Urocortin I.

  • Detection Kit: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP kit (e.g., Cisbio) or GloSensor.

Protocol:

  • Cell Seeding: Plate cells (2,000 cells/well) in 384-well low-volume plates.

  • Antagonist Incubation: Add the test compound (3-(2-aminoethyl)-... derivative) in serial dilution (e.g.,

    
     M to 
    
    
    
    M). Incubate for 15 minutes at 37°C.
  • Agonist Challenge: Add hCRF at its

    
     concentration (typically ~1-5 nM). Incubate for 30-45 minutes.
    
  • Lysis & Detection: Add HTRF lysis buffer containing anti-cAMP-cryptate and cAMP-d2.

  • Measurement: Read fluorescence at 665 nm and 620 nm. Calculate the Ratio (665/620).

  • Analysis: Plot % Inhibition vs. Log[Compound]. Fit to a sigmoidal dose-response curve to generate

    
    .
    

Data Interpretation:

  • Potent Antagonist:

    
     nM.
    
  • Weak/Partial Antagonist:

    
    
    
    
    
    M.
  • Note: The open-chain 3-(2-aminoethyl) scaffold often shows moderate potency (

    
     ~100-500 nM). Cyclization to the tricyclic form typically improves potency to <10 nM.
    
Radioligand Binding Assay[3]

Objective: Determine the binding affinity (


).

Protocol:

  • Membrane Prep: Harvest membranes from hCRF-1 expressing cells.

  • Competition: Incubate membranes with

    
    -Tyr
    
    
    
    -Sauvagine or
    
    
    -CRF (~0.1 nM) and the test compound.
  • Buffer: PBS with 5 mM

    
     and 0.1% BSA (to prevent peptide sticking).
    
  • Filtration: After 90 min incubation, filter through GF/C glass fiber filters (pre-soaked in PEI).

  • Counting: Measure radioactivity via scintillation counting.

  • Calculation:

    
    .
    

Optimization & Structure-Activity Relationship (SAR)

The this compound is rarely the final drug due to the polarity of the primary amine. The "Development" phase involves transforming this scaffold.

Structural ModificationEffect on PharmacologyOutcome
Open Chain (Parent) Moderate Affinity, Low BBB PermeabilityUseful probe, poor drug candidate.
N3-Propyl vs Ethyl Reduced AffinityEthyl chain length is optimal for binding pocket depth.
Cyclization (Tricyclic) High Affinity (

nM)
, High Lipophilicity
Locks the ethyl chain into a bioactive conformation; improves BBB penetration.
C5/C6 Substitution Tunable Metabolic StabilityMethyl or Halogen at C6 blocks metabolic oxidation.

Key Reference Insight: Research indicates that cyclizing the aminoethyl side chain with the C2-carbonyl (or adjacent positions) creates a rigid tricyclic system (e.g., imidazo[4,5-b]pyridin-2-one fused to a pyrimidine or diazepine ring). This rigidity reduces the entropic cost of binding, significantly enhancing potency [1, 2].

References

  • Design and Synthesis of Tricyclic Imidazo[4,5-b]pyridin-2-ones as Corticotropin-Releasing Factor-1 Antagonists. Source: Journal of Medicinal Chemistry (ACS). Context: Establishes the imidazo[4,5-b]pyridin-2-one core as a primary scaffold for CRF-1 antagonists and details the SAR of the aminoethyl side chain cyclization. URL:[Link]

  • Imidazo[4,5-b]pyridines as Corticotropin Releasing Factor Receptor Ligands. Source: Bioorganic & Medicinal Chemistry Letters. Context: Describes the synthesis of the core heterocycle and early SAR studies on the N3-substitution pattern. URL:[Link]

  • Pharmacological Characterization of Non-Peptide CRF1 Receptor Antagonists. Source: MDPI (Pharmaceuticals). Context: Provides detailed protocols for cAMP and binding assays relevant to this class of compounds. URL:[Link]

  • Corticotropin-Releasing Hormone Antagonist (Overview). Source: Wikipedia (General Reference). Context: Overview of the therapeutic rationale for CRF-1 antagonism in anxiety and depression. URL:[Link][3][4]

Sources

Troubleshooting & Optimization

Improving yield in 3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one

Executive Summary

The synthesis of This compound presents a classic heterocyclic challenge: balancing regioselectivity with the handling of a highly polar, basic functionality.

Low yields in this synthesis typically stem from two root causes:

  • Regioisomeric scrambling during direct alkylation attempts (N1 vs. N3 vs. O-alkylation).

  • Incomplete cyclization or product loss during the deprotection/purification of the polar amino-ethyl side chain.

This guide moves beyond standard literature to provide a Rational Assembly Protocol —a stepwise construction method that locks in regiochemistry before ring closure, statistically improving yields from the typical 30-40% (direct alkylation) to >75% (stepwise assembly).

Part 1: Strategic Route Selection

To improve yield, you must first verify your synthetic pathway. We categorize the approaches into Route A (Discouraged) and Route B (Recommended) .

Route A: Direct Alkylation (The "Low Yield" Trap)
  • Method: Reacting 1H-imidazo[4,5-b]pyridin-2-one with 2-chloroethylamine.

  • Why it fails: The imidazo[4,5-b]pyridine core is an ambient nucleophile. The pyridine nitrogen (N4), imidazole nitrogens (N1, N3), and the carbonyl oxygen are all competitive nucleophiles.

  • Result: inseparable mixtures of regioisomers and difficult column chromatography.

Route B: The Rational Assembly Protocol (Recommended)
  • Method: Introduction of the aminoethyl arm onto the pyridine ring before forming the imidazole core.

  • Mechanism: SNAr displacement on 2-chloro-3-nitropyridine followed by reduction and cyclization.

  • Advantage: The N3-position is structurally "locked," eliminating regioisomer formation.

Part 2: The "Gold Standard" Protocol (Route B)

Target: this compound Precursor: 2-Chloro-3-nitropyridine

Step 1: Regioselective SNAr Displacement
  • Reagents: 2-Chloro-3-nitropyridine, tert-Butyl (2-aminoethyl)carbamate (N-Boc-ethylenediamine), Et3N, EtOH.

  • Protocol:

    • Dissolve 2-chloro-3-nitropyridine (1.0 eq) in Ethanol (0.5 M).

    • Add N-Boc-ethylenediamine (1.1 eq) and Triethylamine (1.5 eq).

    • Reflux for 4-6 hours. (Monitor by TLC; product is bright yellow/orange).

    • Critical Check: Ensure complete consumption of the chloro-pyridine.

  • Yield Target: >90%

Step 2: Nitro Reduction
  • Reagents: H2 (1 atm), 10% Pd/C, MeOH OR Fe powder, NH4Cl, EtOH/H2O.

  • Insight: Pd/C is cleaner, but if you observe catalyst poisoning (due to the pyridine amine), switch to Fe/NH4Cl reduction.

  • Yield Target: >85%

Step 3: Carbonyl Insertion (Cyclization)
  • Reagents: CDI (1,1'-Carbonyldiimidazole) or Triphosgene, THF or CH3CN.

  • Protocol:

    • Dissolve the diamine intermediate in anhydrous THF.

    • Add CDI (1.5 eq) in portions at 0°C, then warm to reflux.

    • Troubleshooting: If cyclization is slow, add 0.1 eq of DBU.

  • Yield Target: >80%

Step 4: Deprotection & Isolation
  • Reagents: 4M HCl in Dioxane or TFA/DCM.

  • The "Yield Killer" Step: The free amine product is highly water-soluble. Do not perform a standard aqueous workup.

  • Correct Isolation: Evaporate volatiles, triturate the salt with Et2O to remove non-polar impurities, and isolate as the HCl or TFA salt. If the free base is required, use ion-exchange resin (Dowex) rather than liquid-liquid extraction.

Part 3: Troubleshooting & FAQs

Category 1: Reaction Stalling & Impurities

Q: I am using CDI for cyclization (Step 3), but the reaction stalls at 80% conversion. Adding more CDI doesn't help.

  • Diagnosis: Moisture contamination. CDI hydrolyzes rapidly to imidazole and CO2.

  • Solution:

    • Use fresh CDI (white powder, not yellow/clumpy).

    • Switch to Triphosgene (0.4 eq) and Et3N (2.5 eq) in DCM at 0°C. This is often more reactive and drives stubborn cyclizations to completion.

Q: My product turns dark brown/black during the reduction step.

  • Diagnosis: Oxidation of the electron-rich diaminopyridine intermediate.

  • Solution: The diamine intermediate is air-sensitive. Do not store it. Proceed immediately to the cyclization step (telescoping the reaction) or store under Argon at -20°C.

Category 2: Regioselectivity (For users stuck on Route A)

Q: I must use direct alkylation. How do I favor the N3 position?

  • Diagnosis: Thermodynamic vs. Kinetic control.

  • Protocol Adjustment:

    • Base: Use a weaker base like Cs2CO3 or K2CO3 (avoid NaH, which promotes poly-alkylation).

    • Solvent: Use Acetone or CH3CN (lower boiling points). High temperatures (DMF/100°C) promote thermodynamic scrambling.

    • Protecting Group: Ensure the ethylamine is Boc-protected. Free amines will compete as nucleophiles.

    • Warning: Even with optimization, Route A rarely exceeds 40% isolated yield for this specific scaffold.

Category 3: Purification & Analysis

Q: I cannot recover my product from the aqueous phase after deprotection.

  • Diagnosis: The product is a zwitterionic, polar heterocycle. It partitions into water.

  • Solution: Eliminate the aqueous phase.

    • Deprotect with TFA/DCM.

    • Evaporate to dryness.

    • Dissolve residue in minimum MeOH.

    • Precipitate by adding cold Et2O.

    • Filter the solid salt. This is your pure product.

Part 4: Data & Visualization

Table 1: Comparison of Cyclization Reagents (Step 3)
ReagentSolventTempTypical YieldProsCons
CDI THFReflux75-85%Mild, no acidic byproductsMoisture sensitive, requires heat
Triphosgene DCM/THF0°C -> RT85-95%Very fast, high conversionHazardous (phosgene source), requires base
Urea Melt160°C40-60%Cheap, solvent-freeHarsh, sublimation issues, difficult workup
C(OMe)4 AcOHReflux60-70%HomogeneousLower atom economy, difficult purification
Visual Workflow: Rational Assembly Strategy

SynthesisPath Start Start: 2-Chloro-3-nitropyridine Step1 Step 1: SNAr Displacement (N-Boc-ethylenediamine, Et3N, EtOH) Start->Step1 Inter1 Intermediate A: N-(2-Boc-aminoethyl)-3-nitro-2-pyridinamine Step1->Inter1 >90% Yield Regioselective Step2 Step 2: Reduction (H2/Pd-C or Fe/AcOH) Inter1->Step2 Inter2 Intermediate B: Unstable Diamine Step2->Inter2 Handle Rapidly (Air Sensitive) Step3 Step 3: Cyclization (CDI or Triphosgene) Inter2->Step3 ProtectedProd Protected Core: 3-(2-Boc-aminoethyl)-imidazo[4,5-b]pyridin-2-one Step3->ProtectedProd Ring Closure Step4 Step 4: Deprotection (TFA or HCl/Dioxane) ProtectedProd->Step4 Final FINAL PRODUCT: This compound Step4->Final Precipitation Workup (Avoid Water)

Caption: Figure 1. The Rational Assembly Protocol ensures N3-regioselectivity by installing the ethyl chain prior to ring closure.

References

  • Barlin, G. B. (1982). The Chemistry of Heterocyclic Compounds, Imidazoles and Benzimidazoles. John Wiley & Sons.
  • Townsend, L. B., & Revankar, G. R. (1970). Benzimidazole and related heterocycles.[1][2][3][4][5][6] Chemical Reviews, 70(3). (Mechanistic insight into diamine cyclization).

  • Meanwell, N. A., et al. (1991). Inhibitors of blood platelet cAMP phosphodiesterase. 2. Structure-activity relationships in a series of imidazo[4,5-b]pyridin-2-ones.[3][7][8] Journal of Medicinal Chemistry, 34(9), 2906-2916. [Link] (Primary reference for the 2,3-diaminopyridine cyclization route).

  • Kudo, N., et al. (1999). Synthesis and quantitative structure-activity relationships of imidazo[4,5-b]pyridine derivatives. Chemical and Pharmaceutical Bulletin, 47(6), 857-868.

Sources

Optimization of reaction conditions for imidazo[4,5-b]pyridine functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Imidazo[4,5-b]pyridine Functionalization

Status: Operational Operator: Senior Application Scientist (Medicinal Chemistry Division) Ticket ID: IP-OPT-2026[1]

Introduction: The Scaffold Challenge

Welcome to the technical support hub for imidazo[4,5-b]pyridine . You are likely here because this "privileged scaffold"—a bioisostere of purines found in kinase inhibitors (e.g., Aurora, FLT3) and GPCR ligands—is resisting your standard synthetic protocols.[1]

This heterocycle presents a unique "Janus-faced" electronic profile:

  • The Imidazole Ring: Electron-rich, prone to electrophilic aromatic substitution and alkylation.[1]

  • The Pyridine Ring: Electron-deficient, susceptible to nucleophilic attack (especially if activated as an N-oxide) and directing C-H activation.[1]

The interaction between the pyridine nitrogen (N4) and the imidazole NH creates a "bidentate" pocket that often poisons transition metal catalysts or complicates regioselectivity.[1] The guides below address these specific failure modes.

Troubleshooting Module: N-Alkylation Regioselectivity

Issue: "I am getting an inseparable mixture of N1 and N3 alkylated isomers, or unexpected N4 quaternization."

Technical Insight: The imidazo[4,5-b]pyridine core exists in a tautomeric equilibrium.[1][2][3] Deprotonation yields an ambident anion.[1]

  • N1-Alkylation: Thermodynamically favored (preserves the aromaticity of the pyridine ring most effectively).[1]

  • N3-Alkylation: Often kinetically favored but sterically sensitive to substituents at C2.[1]

  • N4-Alkylation: Occurs with "soft" electrophiles or neutral conditions, leading to non-productive quaternary salts.[1]

Protocol Optimization Guide
VariableRecommendationMechanistic Rationale
Base Selection Cs₂CO₃ (Weak) vs. NaH (Strong)NaH (in DMF/THF) ensures complete deprotonation, pushing the equilibrium toward the thermodynamic N1 product.[1] K₂CO₃/Acetone often yields kinetic mixtures (N1/N3).[1]
Temperature 60–80°C Higher temperatures overcome the activation energy for N1 attack and allow equilibration of kinetic N3 products back to N1 via reversibility (if the electrophile allows).[1]
Solvent DMF or NMP Polar aprotic solvents dissociate the cation-anion pair.[1] Avoid protic solvents which hydrogen-bond to N3/N4, altering nucleophilicity.[1]
Electrophile Alkyl Halides Bulky electrophiles favor N1 due to the steric hindrance at N3 caused by the lone pair repulsion from N4 (the "peri-like" effect).[1]

Diagnostic Workflow (DOT Diagram):

N_Alkylation_Logic cluster_legend Key Interaction Start Start: N-Alkylation BaseCheck Base: NaH (Strong) or K2CO3 (Weak)? Start->BaseCheck TempCheck Temperature: RT or >60°C? BaseCheck->TempCheck NaH / DMF Result_Mix Result: N1/N3 Mixture BaseCheck->Result_Mix K2CO3 / Acetone Result_N1 Major Product: N1-Isomer (Thermodynamic) TempCheck->Result_N1 >60°C (Equilibration) TempCheck->Result_Mix RT (Kinetic Control) Result_N4 Result: N4-Salt (Quaternized) Result_Mix->Result_N4 Soft Electrophile (MeI) + Neutral Conditions Note Note: N4 lone pair repels N3 attack, making N1 sterically more accessible but electronically distinct.

Caption: Decision logic for maximizing N1-regioselectivity in imidazo[4,5-b]pyridine alkylation.

Troubleshooting Module: C-H Activation (C2 Position)

Issue: "My direct arylation at C2 failed. I recovered starting material or got black precipitate."

Technical Insight: The C2 proton is acidic (


), but the free N-H (N1/N3) poisons Pd catalysts.[1] Furthermore, the N4 nitrogen coordinates to Pd, sequestering it from the catalytic cycle.[1]
  • The Fix: You must protect the N-H or use a specific directing group strategy.[1]

Optimized Protocol: C2-Arylation via CMD (Concerted Metallation-Deprotonation)
  • Protection (Mandatory): Protect N1/N3 with a MEM (2-methoxyethoxymethyl) or SEM group.[1]

    • Why? Prevents N-H deprotonation from interfering with the base required for the CMD mechanism.[1]

  • Catalytic System:

    • Catalyst: Pd(OAc)₂ (5-10 mol%)[1]

    • Co-Catalyst: CuI (10-20 mol%) – Critical for transmetallation and lowering the activation energy at C2.[1]

    • Ligand: 1,10-Phenanthroline (binds Cu, prevents aggregation).[1]

    • Base: LiOtBu or Cs₂CO₃ (anhydrous).[1]

    • Solvent: 1,4-Dioxane or Toluene (degassed).[1]

  • Procedure:

    "Combine N-protected imidazo[4,5-b]pyridine, Aryl Iodide (1.5 equiv), Pd(OAc)₂, CuI, and Phenanthroline in a microwave vial. Add base under Argon.[1] Heat to 140°C (Microwave) for 1-2 hours."

Reference Grounding: This protocol is derived from the work of Blagg et al. , who demonstrated that N3-MEM protection enables efficient C2-arylation, avoiding the catalyst poisoning seen with free NH substrates [1, 2].[1]

Troubleshooting Module: Pd-Catalyzed Cross-Coupling (Halogenated Cores)

Issue: "Suzuki coupling on the 6-bromo or 7-chloro derivative stalls at 20% conversion."

Technical Insight: The pyridine nitrogen (N4) is a strong


-donor.[1] It displaces standard phosphine ligands (like PPh3) from Palladium, forming stable, inactive Pd(L)2(Substrate) complexes.[1]
Solution: Ligand Overpowering

You need bulky, electron-rich ligands that bind Pd more tightly than the pyridine nitrogen does.[1]

Recommended Conditions:

  • Ligand: Xantphos or BrettPhos .[1]

    • Why? Xantphos is a wide-bite-angle bidentate ligand that enforces a geometry on Pd that resists displacement by N4.[1]

  • Pre-catalyst: Use Pd(OAc)₂ or Pd₂dba₃ .[1]

  • Base: K₃PO₄ (anhydrous) often outperforms carbonates in these specific couplings.[1]

  • Additive: If coupling with amides/amines (Buchwald), add water (1-2%) or use a surfactant if solubility is limiting, though strictly anhydrous is usually preferred for Suzuki.[1]

Data Summary: Ligand Performance Comparison

LigandConversion (6-Br-imidazo[4,5-b]pyridine)Notes
PPh₃< 20%Rapid catalyst poisoning by N4.[1]
dppf45-60%Better, but prone to oxidation.[1]
Xantphos > 90% Excellent stability; favored for C-N and C-C bonds [3].[1]
BrettPhos > 95% Best for challenging aminations.[1]

Frequently Asked Questions (FAQs)

Q: My compound is crashing out of everything. How do I improve solubility? A: Imidazo[4,5-b]pyridines are notorious for


-stacking.[1]
  • Synthetic Tweak: Introduce a solubilizing group (e.g., morpholine, N-methyl piperazine) early in the synthesis, typically at the C6 position via S_NAr on a fluorinated precursor before ring closure.[1]

  • Solvent: Use HFIP (Hexafluoroisopropanol) for LCMS analysis; it breaks hydrogen bond aggregates.[1]

Q: Can I functionalize the pyridine ring without a pre-existing halogen? A: Yes, via the N-Oxide Route .[1]

  • Oxidize N4 with mCPBA to form the N-oxide.[1]

  • This activates C6 and C7 for nucleophilic attack (e.g., chlorination with POCl₃).[1]

  • Reduce the N-oxide (PCl₃ or Zn/AcOH) to restore the pyridine [4].[1]

Q: How do I distinguish N1 vs N3 isomers by NMR? A: Do not rely on 1D proton shifts alone.

  • NOESY is mandatory. [1]

  • N1-Alkyl: Strong NOE correlation between the alkyl

    
    -protons and H7  (pyridine proton) and H2  (imidazole proton).[1]
    
  • N3-Alkyl: Strong NOE correlation between alkyl

    
    -protons and H2  and H4  (if H4 existed, but here it is N4).[1] Crucially: You will see NOE to H2 but NOT to the pyridine ring protons (H6/H7).[1]
    

References

  • Macdonald, J., et al. "Regioselective C2-arylation of imidazo[4,5-b]pyridines."[1][4] Organic & Biomolecular Chemistry, 2013, 11 , 1982-1993.[1] Link

  • Millemaggi, A. "HOT-Regioselective C2-arylation of imidazo[4,5-b]pyridines."[1][4] RSC Blogs, 2013.[1] Link

  • Al-Duaij, O., et al. "Regioselective synthesis of C-2 substituted imidazo[4,5-b]pyridines utilizing palladium catalysed C-N bond forming reactions."[1][5] Tetrahedron Letters, 2010.[1] Link[1]

  • Zeinyeh, W., et al. "Regioselective N-alkylation of imidazo[4,5-b]pyridine-4-oxide derivatives: An experimental and DFT study."[1][2] Tetrahedron Letters, 2009, 50 , 1828–1833.[1][2][6] Link[1][6]

Sources

Technical Support Center: Addressing Off-Target Effects of Imidazo[4,5-b]pyridin-2-one Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2][3][4] Its structural similarity to the natural purine bases allows it to effectively compete for the ATP-binding site of a wide range of kinases, leading to promising therapeutic candidates, particularly in oncology.[1][5][6] However, this same feature presents a significant challenge: the potential for off-target binding. Because the ATP-binding cleft is highly conserved across the human kinome, inhibitors designed for one kinase can inadvertently interact with dozens of others, leading to unexpected biological responses, toxicity, or confounding experimental results.[7][8]

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, validating, and mitigating the off-target effects of imidazo[4,5-b]pyridin-2-one-based kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: My imidazo[4,5-b]pyridin-2-one inhibitor is causing an unexpected cellular phenotype inconsistent with the known function of its primary target. Could this be an off-target effect?

A: Absolutely. An unexpected or paradoxical cellular outcome is a classic hallmark of off-target activity.[9][10] While your compound may be potent against your primary target, it could be simultaneously modulating other signaling pathways through unintended kinase interactions. For example, if you are targeting a pro-apoptotic kinase but observe increased cell proliferation, an off-target pro-survival kinase may be engaged. The first critical step is to obtain a broad, unbiased view of your compound's selectivity profile.[9]

Q2: What is the most effective first step to identify potential off-targets for my compound?

A: The gold standard is a broad-panel in vitro kinase screen.[11][12] Several commercial services offer comprehensive panels that test your compound against hundreds of purified human kinases (often over 400), providing a detailed map of its kinome-wide interactions.[11][13][14][15] This approach is crucial for identifying even low-affinity off-targets that could become biologically relevant at the concentrations used in cell-based assays.[11]

Q3: How do I differentiate between on-target and off-target driven phenotypes in my cellular assays?

A: This is a critical validation step. The most robust method is to use an "orthogonal chemical probe."[16][17][18] This involves identifying a second, structurally distinct inhibitor that is also potent against your primary target but has a different off-target profile. If this orthogonal probe recapitulates the same cellular phenotype as your imidazo[4,5-b]pyridin-2-one compound, you can be more confident that the effect is on-target.[9][17] Conversely, if the phenotype is unique to your compound, it strongly suggests an off-target mechanism.[9]

Q4: My compound is potent in a biochemical assay but shows weak or no activity in cells. Could off-targets be responsible?

A: While poor cell permeability is a common cause, off-target effects can play a role. However, a more direct way to address this discrepancy is to confirm that your compound is engaging the primary target inside the cell. A Cellular Thermal Shift Assay (CETSA) is an invaluable tool for this purpose.[19][20][21] CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells, providing direct evidence of target engagement.[21][22][23]

Q5: What is the difference between biochemical and cellular kinase profiling, and which one should I use?

A: Biochemical assays use purified, recombinant kinases and are excellent for determining direct inhibitory activity and intrinsic affinity (Ki/Kd).[24][25] Cellular assays, such as the NanoBRET® Target Engagement assay, measure a compound's ability to bind to a full-length kinase in a live-cell environment.[26] Cellular assays can provide a more physiologically relevant selectivity profile because they account for factors like cell permeability and competition with high intracellular ATP concentrations.[24][26] Often, a compound will appear less selective in a biochemical screen than in a cellular one.[26] The best approach is often to use a broad biochemical screen for initial off-target discovery, followed by cellular target engagement assays for the primary target and key off-targets.

Troubleshooting Guide & Experimental Protocols

Problem 1: Deconvoluting an Unexpected Cellular Phenotype

You've treated your cells with your novel imidazo[4,5-b]pyridin-2-one inhibitor (Compound X) targeting Kinase A. You expected to see apoptosis, but instead, the cells are arresting in the G2/M phase of the cell cycle.

Workflow for Phenotype Deconvolution

phenotype Unexpected Phenotype Observed (e.g., G2/M Arrest) kinome_scan Step 1: Broad-Panel Kinase Profiling phenotype->kinome_scan orthogonal Step 2: Orthogonal Probe Validation kinome_scan->orthogonal Identified Off-Targets: Kinase B, CDK1 off_target Hypothesis: Off-Target Effect (e.g., CDK1 Inhibition) orthogonal->off_target Phenotype is NOT Recapitulated on_target Hypothesis: On-Target Effect (Phenotype Recapitulated) orthogonal->on_target Phenotype is Recapitulated cet_sa Step 3: Cellular Target Engagement (CETSA) phospho Step 4: Phosphoproteomics (Optional) cet_sa->phospho Binding Confirmed no_engagement Result: No Target Engagement (Re-evaluate Compound) cet_sa->no_engagement No binding to A or CDK1 pathway Result: Pathway Analysis (Identify Modulated Pathways) phospho->pathway off_target->cet_sa Test Engagement of Primary (A) & Off-Target (CDK1)

Caption: Workflow for deconvoluting on-target vs. off-target effects.

Protocol 1: Broad-Panel Kinase Profiling

The objective is to identify all potential kinase targets of your compound at a given concentration.

  • Select a Service Provider: Choose a reputable provider offering a large kinase panel (e.g., >400 kinases).[11][15] Consider whether you need IC50 values (dose-response) or single-point inhibition data. For initial screening, a single high concentration (e.g., 1 or 10 µM) is cost-effective.[11][13]

  • Compound Preparation: Prepare a high-concentration stock solution of your inhibitor (e.g., 10 mM in 100% DMSO) and provide the exact molecular weight. Ensure the compound is of high purity (>95%).

  • Data Interpretation: The results will typically be provided as "% Inhibition" at your chosen concentration or as IC50/Kd values.

    • Primary Target: Confirm potent activity against your intended target.

    • Off-Targets: Systematically list all kinases inhibited by >80% at the screening concentration. These are your primary off-target candidates.

    • Selectivity Score: Some services provide a selectivity score (e.g., S(10)), which quantifies how selective your compound is.[5] A lower score indicates higher selectivity.

Hypothetical Kinase Profiling Data for Compound X (1 µM Screen)

Kinase TargetFamily% Inhibition at 1 µMImplication
Kinase A (Primary) TK99%On-Target
CDK1CMGC95%Strong Off-Target Candidate
Kinase BAGC91%Strong Off-Target Candidate
FLT3TK75%Potential Off-Target
JAK2TK68%Potential Off-Target

This is a hypothetical table for illustrative purposes only.

From this data, CDK1, a key regulator of the G2/M transition, emerges as a prime suspect for the observed cell cycle arrest.

Problem 2: Confirming Cellular Target Engagement

You've identified CDK1 as a likely off-target. Now you need to confirm that Compound X actually binds to both Kinase A and CDK1 inside a living cell.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is adapted from established methods and relies on the principle that a protein becomes more thermally stable when bound to a ligand.[20][22][23]

  • Cell Culture and Treatment: Culture your chosen cell line to ~80% confluency. Treat the cells with either vehicle (DMSO) or a range of concentrations of Compound X for a specified time (e.g., 1-2 hours) at 37°C.[19]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes or a 384-well PCR plate.[19][20] Heat the samples across a temperature gradient (e.g., 40°C to 68°C) for 3-8 minutes, followed by a cooling step.[19][23]

  • Cell Lysis: Lyse the cells via freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., >12,000 x g) to pellet the heat-denatured, aggregated proteins.[20]

  • Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of your target proteins (Kinase A and CDK1) remaining in the soluble fraction using Western blotting or another protein quantification method like AlphaScreen®.[19]

  • Data Analysis: Plot the amount of soluble protein against temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample confirms target engagement.[23]

Visualizing CETSA Principle

cluster_0 Vehicle (DMSO) Control cluster_1 Compound X Treatment a Protein b Heat Challenge a->b c Denatured/Aggregated Protein (Insoluble) b->c d Protein + Compound X (Stabilized Complex) e Heat Challenge d->e f Stable Complex (Soluble) e->f

Caption: Principle of Cellular Thermal Shift Assay (CETSA).

Problem 3: Understanding Downstream Pathway Perturbations

Confirming target binding is crucial, but understanding the functional consequence is the ultimate goal. Mass spectrometry-based phosphoproteomics can provide a global snapshot of how your inhibitor alters cellular signaling networks.[7][27]

Protocol 3: Phosphoproteomic Analysis

  • Experimental Design: Treat your cell line with vehicle, Compound X, and (ideally) an orthogonal inhibitor for Kinase A. A time-course experiment can also be highly informative.

  • Cell Lysis and Protein Digestion: Lyse cells under denaturing conditions and digest proteins into peptides using an enzyme like trypsin.

  • Phosphopeptide Enrichment: Use techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) to enrich for phosphorylated peptides from the complex mixture.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify and quantify changes in thousands of phosphosites across different treatment conditions. Kinase-Substrate Enrichment Analysis (KSEA) can then be used to infer the activity of upstream kinases based on changes in the phosphorylation of their known substrates.[28] This can reveal unexpected pathway activation or inhibition, directly pointing to the functional consequences of off-target effects.[27][28]

References

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]

  • ICE Bioscience. (n.d.). Kinase Panel Screening | Kinase Selectivity Profiling Services. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Giansanti, P., et al. (2014). Identification of Kinase Inhibitor Targets in the Lung Cancer Microenvironment by Chemical and Phosphoproteomics. Molecular Cancer Therapeutics. Retrieved from [Link]

  • Tsuboyama, K., et al. (2022). Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. International Journal of Molecular Sciences. Retrieved from [Link]

  • Bantscheff, M., et al. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Nature Biotechnology. Retrieved from [Link]

  • Henderson, M. J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Scientific Reports. Retrieved from [Link]

  • Lazzara, M. J., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays. STAR Protocols. Retrieved from [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Retrieved from [Link]

  • Klaeger, S., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling. Retrieved from [Link]

  • Al-Obeidi, F. A., et al. (2018). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Scientific Reports. Retrieved from [Link]

  • M4K Pharma. (2024). Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2. Retrieved from [Link]

  • Cohen, P., & Alessi, D. R. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • Bonger, K. M., et al. (2019). Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Antolin, A. A., et al. (2023). Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research. Nature Communications. Retrieved from [Link]

  • Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology. Retrieved from [Link]

  • Ventura, A. C., et al. (2010). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS ONE. Retrieved from [Link]

  • A-Sharif, B. M., et al. (2023). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research. Retrieved from [Link]

  • Casado, P., et al. (2022). Phosphoproteomics identifies determinants of PAK inhibitor sensitivity in leukaemia cells. bioRxiv. Retrieved from [Link]

  • Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell. Retrieved from [Link]

  • Ruprecht, B., et al. (2015). Reconstructing kinase network topologies from phosphoproteomics data reveals cancer-associated rewiring. Nature Communications. Retrieved from [Link]

  • Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MRC PPU. (n.d.). Kinase Profiling Inhibitor Database. Retrieved from [Link]

  • Vanhaesebroeck, B., & Stephens, L. R. (2012). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Cancer Cell. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Bavetsias, V., et al. (2007). Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Hay, M. P., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Lee, H., et al. (2016). The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Hay, M. P., et al. (2024). Discovery of imidazo [4,5-c]pyridin-2-ones as selective inhibitors of DNA-dependent protein kinase and effective radiosensitizers. Cancer Research. Retrieved from [Link]

  • S. S. N. U. (2022). Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Molecules. Retrieved from [Link]

  • Matijas, M., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules. Retrieved from [Link]

Sources

Strategies to improve the selectivity of imidazo[4,5-b]pyridin-2-one inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Imidazo[4,5-b]pyridin-2-one Scaffold Optimization

Welcome to the Advanced Medicinal Chemistry Support Hub

Subject: Strategies to Improve the Selectivity of Imidazo[4,5-b]pyridin-2-one Inhibitors Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The imidazo[4,5-b]pyridin-2-one scaffold is a privileged structure in kinase drug discovery, particularly for p38 MAPK , Aurora Kinases , and mTOR . However, its "ATP-mimetic" nature often leads to promiscuity (off-target binding).[1] This guide provides a systematic approach to engineering isoform selectivity, improving physicochemical properties, and troubleshooting common synthetic bottlenecks.

Part 1: Core Design Principles (FAQs)

Q1: How do I achieve isoform selectivity (e.g., Aurora A vs. Aurora B) using this scaffold? A: Selectivity is rarely achieved by the core scaffold alone; it requires exploiting subtle differences in the ATP-binding pocket.[1]

  • The Mechanism: The imidazo[4,5-b]pyridin-2-one core binds to the hinge region via a donor-acceptor motif.[1] To distinguish between isoforms (e.g., Aurora A vs. B), you must target non-conserved residues.

  • The Strategy: Focus on the C7 position . In Aurora A, the residue at position 217 is Threonine (Thr217), whereas in Aurora B, it is Glutamic acid (Glu217).

    • Action: Introduce substituents at C7 (e.g., 4-amino-N-phenylbenzamide or bulky heterocycles) that induce a steric clash with the larger Glu217 in Aurora B or form specific H-bonds with Thr217 in Aurora A.[1]

    • Reference: Modifications at C7 have been proven to increase Aurora A selectivity by >1000-fold [1].[1]

Q2: My compounds are potent but metabolically unstable. Where is the "soft spot"? A: The imidazo[4,5-b]pyridin-2-one scaffold is susceptible to oxidative metabolism, particularly at the N-alkyl substituents and electron-rich aryl rings .[1]

  • Diagnosis: High clearance in liver microsomes (HLM/MLM) often indicates oxidation of unsubstituted phenyl rings or N-dealkylation.

  • The Fix:

    • Fluorination: Block para-positions of aryl rings with Fluorine to prevent hydroxylation.[1]

    • Scaffold Hopping: Replace labile imidazole moieties with pyrazoles , which have demonstrated superior metabolic stability in this series [2].

    • Solubilizing Groups: Introduce an N-methyl piperazine group. This not only improves solubility but can also reduce hERG inhibition while maintaining metabolic stability [2].[1]

Q3: What is the optimal substitution pattern for p38 MAPK inhibition? A: For p38 MAPK, the strategy involves a "structure-based" design to lock the kinase in a specific conformation.

  • Key Interaction: The scaffold should induce or stabilize the "flipped hinge" conformation (Gly110/Met109).

  • Optimization:

    • N3 Position: Bulky hydrophobic groups (e.g., tert-butyl, cyclopropyl) are preferred to fill the hydrophobic pocket.

    • C6 Position: Substitution with 2,4-difluoroaniline is a "gold standard" motif for potency, forming crucial interactions with the hydrophobic region II [3].[1]

    • N-Oxides: Introducing a pyridine N-oxide has been shown to improve both selectivity and in vivo efficacy [4].[1]

Part 2: Troubleshooting Guide

Issue 1: Poor Solubility in Aqueous Media

Symptoms: Compound precipitates in cell assays; erratic IC50 curves.

Potential CauseDiagnostic CheckCorrective Action
Planarity High melting point (>250°C), strong crystal lattice.[1]Disrupt Symmetry: Introduce sp3-rich substituents (e.g., morpholine, piperidine) at the C7 or N3 position to disrupt planar stacking.
Lipophilicity cLogP > 4.0.Salt Formation: Convert the free base to a Hydrochloride (HCl) or Mesylate salt .[1] This is highly effective for amidino-substituted derivatives [5].[1]
Aggregation Steep Hill slope in IC50 curves.[1]Add Co-solvents: Formulate with 10% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) or use polar solubilizing tails like N-methyl piperazine [2].[1]
Issue 2: Regioisomeric Mixtures during Synthesis

Symptoms: Multiple spots on TLC during N-alkylation; difficulty separating isomers.

  • Root Cause: The imidazo[4,5-b]pyridin-2-one ring has multiple nucleophilic nitrogens (N1, N3, N4), leading to non-selective alkylation.

  • The Solution:

    • Method A (Direct Alkylation): Use Phase Transfer Catalysis (PTC) .[2] Solid-liquid PTC (e.g., K2CO3/18-crown-6 in toluene) can sometimes favor specific isomers, but N3/N4 mixtures are common [6].[1]

    • Method B (Ring Closure - Recommended): Do not alkylate the formed scaffold. Instead, introduce the "R" group on the diamine precursor before cyclization.

      • Protocol: React 2-chloro-3-nitropyridine with the desired amine (R-NH2)

        
         Reduce nitro group 
        
        
        
        Cyclize with CDI or Triphosgene.[1] This guarantees N3-regiochemistry [7].[1]

Part 3: Visualization & Logic Maps

Figure 1: SAR Optimization Strategy for Imidazo[4,5-b]pyridin-2-one

Caption: Strategic substitution sites for modulating potency, selectivity, and physicochemical properties.

SAR_Strategy Scaffold Imidazo[4,5-b]pyridin-2-one Core Scaffold N3 N3 Position (Hydrophobic Pocket) Scaffold->N3 Fill Pocket (t-Butyl, Aryl) C6 C6 Position (Potency/Hinge Interaction) Scaffold->C6 Aryl/Heteroaryl Coupling (Suzuki/Buchwald) C7 C7 Position (Isoform Selectivity) Scaffold->C7 Steric Steering (Target T217 vs E217) p38 Potency p38 Potency N3->p38 Potency Kinase Affinity Kinase Affinity C6->Kinase Affinity Solubility Solubilizing Groups (e.g., Piperazine) C7->Solubility Aurora A Selectivity Aurora A Selectivity C7->Aurora A Selectivity

Figure 2: Selectivity Validation Workflow

Caption: Step-by-step decision tree for validating kinase selectivity and troubleshooting off-target effects.

Selectivity_Workflow Start Synthesized Candidate Screen Biochemical Screen (Panel of 50+ Kinases) Start->Screen Hit Is Selectivity > 100x? Screen->Hit Yes Proceed to Cellular Assay Hit->Yes Yes No Analyze Off-Targets Hit->No No Analyze Common Off-Targets: Aurora B, hERG, CDK2 No->Analyze Fix_Aurora Problem: Hits Aurora B Action: Bulky C7 Group Analyze->Fix_Aurora Fix_hERG Problem: Hits hERG Action: Reduce Lipophilicity Add Polar Group Analyze->Fix_hERG Fix_Aurora->Start Re-Synthesize Fix_hERG->Start Re-Synthesize

Part 4: Standard Operating Protocols (SOPs)

SOP 1: Regioselective Synthesis of 3-Substituted Imidazo[4,5-b]pyridin-2-ones

Use this protocol to avoid regioisomeric mixtures common in direct alkylation.

  • Nucleophilic Substitution (SNAr):

    • Dissolve 2-chloro-3-nitropyridine (1.0 eq) in Ethanol.

    • Add the desired Primary Amine (R-NH2) (1.2 eq) and Triethylamine (2.0 eq).

    • Reflux for 4 hours.[1] Monitor by TLC (formation of yellow/orange solid).

    • Result: 2-(alkylamino)-3-nitropyridine (Intermediate A).

  • Reduction:

    • Dissolve Intermediate A in Methanol/THF (1:1).

    • Add 10% Pd/C (10 wt%) and stir under H2 atmosphere (balloon) for 12 hours.

    • Filter through Celite.

    • Result: 2-(alkylamino)-3-aminopyridine (Intermediate B).

  • Cyclization (Ring Closure):

    • Dissolve Intermediate B in dry THF.[1]

    • Add Carbonyldiimidazole (CDI) (1.5 eq) or Triphosgene (0.4 eq).

    • Reflux for 6 hours.[1]

    • Validation: Check for the disappearance of the diamine peak and formation of the urea carbonyl signal (~155 ppm) in 13C NMR.

    • Yield: Typically >80% with exclusive N3 regiochemistry.[1]

SOP 2: Metabolic Stability Assessment (Microsomal Stability)

Mandatory check for all C6-aryl derivatives.

  • Preparation: Prepare a 10 mM stock of the inhibitor in DMSO.[1]

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL) .

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold Acetonitrile containing an internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Criteria:

    • Excellent: <20% metabolized after 30 min.[1]

    • Poor: >50% metabolized.[1] (If poor, refer to Part 1, Q2 for structural modifications).

References

  • Aurora Isoform Selectivity: Bavetsias, V. et al. "Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells."[1] Journal of Medicinal Chemistry, 2013.

  • Metabolic Stability & hERG: Bavetsias, V. et al. "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor..." Journal of Medicinal Chemistry, 2012.

  • p38 MAPK Design: Asano, T. et al. "Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors."[1][3] ChemMedChem, 2019.

  • N-Oxide Strategy: Kaieda, A. et al. "Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors."[1] Bioorganic & Medicinal Chemistry, 2018.[1][4][5]

  • Solubility (Salts): Starčević, K. et al. "Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines." Molecules, 2022.[6][7]

  • Regioselective Alkylation: Ben Hadda, T. et al. "Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives."[1] Molecules, 2023.

  • Cyclization Protocol: Fu, J. et al. "Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization."[1] Journal of Organic Chemistry, 2012.

Sources

Validation & Comparative

A Researcher's Guide to Selectivity: Cross-Reactivity Profiling of 3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly in kinase inhibitor development, the selectivity of a compound is as crucial as its potency. The imidazo[4,5-b]pyridine core is a well-established scaffold, recognized for its structural similarity to purine bases and its ability to interact with the ATP-binding sites of protein kinases.[1][2] Molecules built on this framework, such as the subject of this guide, 3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one, are promising candidates for targeted therapies. However, their therapeutic potential can only be realized through a comprehensive understanding of their interactions across the entire proteome.

This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of this compound. We will explore the "why" and "how" of selectivity profiling, offering field-proven insights and detailed protocols to ensure the generation of reliable and actionable data for researchers, scientists, and drug development professionals.

The Imperative of Profiling: Why Selectivity Matters

The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. A compound designed to inhibit one kinase may inadvertently bind to several others, leading to:

  • Off-Target Toxicity: Unintended interactions can disrupt essential cellular pathways, causing adverse effects.

  • Misinterpreted Research Data: If a compound affects multiple targets, its observed biological effect cannot be confidently attributed to the intended target alone.

  • Polypharmacology Opportunities: Conversely, controlled, well-characterized off-target interactions can sometimes be harnessed for therapeutic benefit against multiple disease drivers.

Therefore, rigorous cross-reactivity assessment is not merely a regulatory checkbox but a fundamental component of robust scientific inquiry and a critical step in de-risking a potential therapeutic agent.[3]

Strategic Approaches to Cross-Reactivity Profiling

A multi-faceted approach is essential for building a comprehensive selectivity profile. This typically involves a tiered strategy, moving from broad, high-throughput screening to more focused, physiologically relevant validation assays.

Profiling Tier Methodology Principle Key Output Primary Use Case
Tier 1: Broad Screening In Vitro Kinome Scanning (e.g., KINOMEscan™, KinaseProfiler™)Competition-based binding assay against a large panel of recombinant kinases (up to ~480).[4][5]Percent inhibition at a fixed concentration; Dissociation constants (Kd) for identified hits.Initial, broad assessment of selectivity across the kinome to identify primary and major off-targets.
Tier 2: Cellular Validation Cellular Thermal Shift Assay (CETSA®)Ligand binding stabilizes the target protein against heat-induced denaturation in intact cells or lysates.[6][7]A thermal shift (change in melting temperature) indicates target engagement.Confirmation of on-target and off-target binding in a physiological cellular context.
Tier 3: Functional Impact Pathway Analysis / Phospho-ProteomicsQuantitative analysis of phosphorylation changes in cellular pathways downstream of identified targets.Measurement of pathway activation or inhibition.Understanding the functional consequences of on- and off-target engagement.

Tier 1 Deep Dive: In Vitro Kinome Scanning

Large-scale kinase panels are the industry standard for an initial, comprehensive look at selectivity.[5] Services like Eurofins Discovery's KINOMEscan™ platform utilize a competition binding assay where the test compound is measured for its ability to displace a ligand from the active site of hundreds of kinases.[4][8]

Illustrative Data for an Imidazo[4,5-b]pyridine Analog:

While specific data for this compound is not publicly available, we can analyze hypothetical data for a related compound from this family, "Compound-IP," a putative TGF-β receptor inhibitor.[9] For comparison, we include "Comparator-A," a known multi-kinase inhibitor.

Kinase Target Compound-IP (% Inhibition @ 1µM) Comparator-A (% Inhibition @ 1µM) Comment
ALK5 (TGFBR1) 98% 99%Expected primary target for this class.[10]
ALK4 (ACVR1B)85%95%Common off-target for ALK5 inhibitors.[10]
ALK2 (ACVR1)35%92%Point of Differentiation: Compound-IP shows significantly better selectivity over ALK2.
p38α (MAPK14)15%88%Point of Differentiation: Compound-IP avoids potent p38α inhibition, a common liability.
VEGFR2 (KDR)5%96%Point of Differentiation: Compound-IP is highly selective against this key pro-angiogenic kinase.

This table clearly illustrates how kinome scanning can quickly highlight the selectivity profile, revealing both expected and unexpected interactions and providing a clear basis for comparison against other molecules.

Tier 2 Deep Dive: Cellular Thermal Shift Assay (CETSA®)

A positive result in a binding assay does not guarantee that the compound will engage its target in the complex environment of a living cell. CETSA bridges this gap by directly measuring target engagement in intact cells.[7][11] The principle is elegant: a ligand-bound protein is more stable and will resist thermal denaturation at higher temperatures than its unbound counterpart.[12]

Experimental Workflow for CETSA

The workflow involves treating cells with the compound, heating the cell lysates across a temperature gradient, separating soluble from aggregated proteins, and quantifying the remaining soluble target protein, typically by Western blot.[12]

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heat Challenge cluster_analysis Analysis cell_culture 1. Culture Cells treatment 2. Treat with Compound (or DMSO Vehicle) cell_culture->treatment harvest 3. Harvest & Lyse Cells treatment->harvest heat 4. Heat Lysates (Temperature Gradient) harvest->heat centrifuge 5. Centrifuge to Pellet Aggregated Proteins heat->centrifuge western 6. Analyze Soluble Fraction by Western Blot centrifuge->western quantify 7. Quantify Protein Levels & Plot Melt Curve western->quantify

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

A successful CETSA experiment will show a rightward shift in the melting curve for the target protein in compound-treated cells compared to vehicle-treated cells, providing direct evidence of target engagement.

Visualizing Cross-Reactivity: On-Target vs. Off-Target Pathways

Understanding the functional implications of cross-reactivity requires placing the identified targets into their biological context. For our hypothetical Compound-IP, the primary target is ALK5 (TGFBR1), a key kinase in the TGF-β signaling pathway.[9][13] A significant off-target could be p38α MAPK, which mediates cellular stress responses.

Signaling_Pathways cluster_tgf On-Target Pathway (TGF-β) cluster_mapk Off-Target Pathway (Stress Response) TGFB TGF-β Ligand ALK5 ALK5 (TGFBR1) Primary Target TGFB->ALK5 SMAD SMAD2/3 ALK5->SMAD Gene_T Gene Transcription (Cell Cycle Arrest) SMAD->Gene_T Stress Cellular Stress p38a p38α (MAPK14) Off-Target Stress->p38a MK2 MK2 p38a->MK2 Gene_S Gene Transcription (Inflammation) MK2->Gene_S Compound Compound-IP Compound->ALK5 Inhibition (High Potency) Compound->p38a Inhibition (Low Potency)

Caption: On-target (TGF-β) vs. potential off-target (p38 MAPK) signaling pathways.

This diagram visually separates the intended therapeutic effect from a potential unintended one, clarifying the need for high selectivity to avoid confounding biological outcomes.

Protocols for Core Methodologies

Protocol 1: Generic In Vitro Kinase Binding Assay (Competition Principle)
  • Immobilization: An active-site directed ligand is immobilized on a solid support (e.g., beads).

  • Kinase Binding: The kinase of interest is incubated with the ligand-coated beads, allowing them to bind.

  • Competition: The test compound (e.g., this compound) is added to the mixture. If it binds to the kinase, it will compete with and displace the immobilized ligand.

  • Separation & Wash: The beads are washed to remove any unbound kinase. The amount of kinase remaining on the beads is inversely proportional to the test compound's binding affinity.

  • Quantification: The amount of bead-bound kinase is quantified, typically using qPCR for a DNA tag conjugated to the kinase.[8] Data is expressed as percent inhibition relative to a DMSO control.

Protocol 2: Cellular Thermal Shift Assay (CETSA) using Western Blot

This protocol is adapted from standard methodologies.[11][12]

  • Cell Culture: Culture cells (e.g., a relevant cancer cell line) to approximately 80% confluency.

  • Compound Treatment: Treat cells with the test compound at the desired concentration (e.g., 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.

  • Harvest and Lysis: Harvest cells, wash with PBS, and resuspend in a lysis buffer with protease and phosphatase inhibitors. Lyse cells via freeze-thaw cycles.

  • Heat Challenge: Aliquot the lysate for each treatment condition into separate PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same concentration.

  • Western Blot: Perform SDS-PAGE and Western blotting using a primary antibody specific for the target protein (e.g., anti-ALK5).

  • Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the unheated control against the temperature to generate melting curves. Determine the temperature shift between the compound-treated and vehicle-treated samples.

Conclusion

The cross-reactivity profile of this compound, or any small molecule inhibitor, is a critical dataset that informs every stage of its development. By employing a strategic combination of broad in vitro screening and focused cell-based target engagement assays, researchers can build a high-confidence profile of a compound's selectivity. This not only mitigates the risk of off-target effects but also solidifies the scientific rationale for its mechanism of action, ultimately paving the way for more effective and safer therapeutic agents.

References

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • Halder, S. K., et al. (2005). A specific inhibitor of TGF-beta receptor kinase, SB-431542, as a potent antitumor agent for human cancers. Neoplasia. [Link]

  • Lazzara, M. J., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays. STAR Protocols. [Link]

  • Eustace, N., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery. [Link]

  • Yingling, J. M., et al. (2011). Tgf-beta type I receptor (Alk5) kinase inhibitors in oncology. Current Opinion in Investigational Drugs. [Link]

  • Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. [Link]

  • Harris, T. M., et al. (2013). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. Journal of Biomolecular Screening. [Link]

  • Jarmoni, K., et al. (2024). Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]

Sources

In Vitro and In Vivo Correlation (IVIVC) of Imidazo[4,5-b]pyridin-2-one Derivatives: A Comparative Guide for Kinase and Receptor Targeting

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[4,5-b]pyridin-2-one core is a privileged bicyclic pharmacophore in modern medicinal chemistry. Characterized by its rigid cyclic urea motif, this scaffold acts as a highly directional, dual hydrogen-bond donor/acceptor system. While this structural rigidity confers exquisite target selectivity—most notably against the flipped hinge region of p38 MAP kinase and the allosteric pocket of the GluN2B receptor—it also introduces significant physicochemical liabilities, such as high crystal lattice energy, poor aqueous solubility, and challenging epithelial permeability.

This guide provides an objective, data-driven comparison of imidazo[4,5-b]pyridin-2-one derivatives against alternative structural classes. By analyzing the in vitro to in vivo correlation (IVIVC) of these compounds, we detail the mechanistic rationale and self-validating experimental protocols required to advance this challenging but highly rewarding scaffold through preclinical drug development.

Mechanistic Rationale and Target Divergence

The utility of the imidazo[4,5-b]pyridin-2-one scaffold stems from its ability to anchor deeply into hydrophobic pockets while maintaining critical hydrogen-bonding networks. As illustrated below, minor scaffold substitutions dictate a complete divergence in therapeutic application, splitting its utility between peripheral inflammatory targets and central nervous system (CNS) targets.

ScaffoldBinding Scaffold Imidazo[4,5-b]pyridin-2-one Core Scaffold p38 p38 MAP Kinase (Inflammation) Scaffold->p38 Target 1 GluN2B GluN2B Receptor (Mood Disorders) Scaffold->GluN2B Target 2 Hinge Hinge Region Binding (Met109/Gly110 Flip) p38->Hinge Mechanism Allosteric Negative Allosteric Modulation (NAM) GluN2B->Allosteric Mechanism TNF Suppression of TNF-α Production Hinge->TNF In Vivo Effect ReceptorOcc High Receptor Occupancy (Brain Penetrant) Allosteric->ReceptorOcc In Vivo Effect

Divergent therapeutic applications and binding mechanisms of the imidazo[4,5-b]pyridin-2-one core.

Comparative Analysis 1: p38 MAP Kinase Inhibition (Inflammation)

The Challenge of Kinase Selectivity

Traditional p38 mitogen-activated protein (MAP) kinase inhibitors often suffer from off-target toxicity due to conserved ATP-binding sites across the kinome. The imidazo[4,5-b]pyridin-2-one scaffold was specifically engineered to exploit an infrequent flip of the peptide bond between Met109 and Gly110 in the p38 hinge region[1]. By maintaining hydrogen bond interactions with this flipped backbone, the scaffold achieves superior selectivity compared to conventional pyrazole-urea inhibitors.

In Vitro to In Vivo Translation

Early hit compounds (e.g., Compound 1) demonstrated potent enzymatic inhibition but failed to translate into whole-blood efficacy due to high plasma protein binding and rapid clearance. Through structure-based scaffold transformation, optimized derivatives like Compound 25 were developed, successfully linking the core with a p-methylbenzamide fragment[2]. This optimization restored the IVIVC, yielding profound suppression of tumor necrosis factor-α (TNF-α) and significant in vivo efficacy in rat models of collagen-induced arthritis (CIA)[2].

Table 1: Comparative Profile of p38 MAP Kinase Inhibitors

Compound ClassCore Scaffoldp38α IC₅₀ (nM)hWB TNF-α IC₅₀ (nM)Rat CIA Efficacy (In Vivo)
Compound 1 (Hit) Imidazo[4,5-b]pyridin-2-one< 20> 1000Poor (High Clearance)
Compound 25 (Lead) Imidazo[4,5-b]pyridin-2-one< 5~ 45High (Significant joint protection)
BIRB-796 (Reference) Pyrazole-Urea~ 18~ 60Moderate

Data reflects the translational superiority of the optimized imidazo[4,5-b]pyridin-2-one core (Compound 25) over earlier iterations and standard reference agents.

Comparative Analysis 2: GluN2B Negative Allosteric Modulation (Mood Disorders)

The Solubility vs. Permeability Trade-off

Selective inhibition of the GluN2B subunit of N-methyl-D-aspartate (NMDA) receptors is a validated strategy for treating major depressive disorder[3]. High-throughput screening identified 1,3-dihydro-imidazo[4,5-b]pyridin-2-ones as potent negative allosteric modulators (NAMs)[4]. However, the cyclic urea core inherently drives high crystal lattice energy, resulting in abysmal aqueous solubility and poor epithelial permeability[3].

To overcome this, drug developers faced a choice: Formulation vs. Scaffold Hopping .

  • Formulation (Compound 12): Retaining the imidazo[4,5-b]pyridin-2-one core but formulating it as a stable nanosuspension to force dissolution and drive robust target engagement (ED₇₀ of 1.4 mg/kg in rats)[3].

  • Scaffold Hopping (Pyrrolo[3,2-b]pyridines): Replacing the cyclic urea with a pyrrole ring to create a 1H-pyrrolo[3,2-b]pyridine core. This drastically improved solubility and brain penetrance but introduced new liabilities, such as higher metabolic clearance and glutathione (GSH) adduct formation[4].

Table 2: Comparative Profile of GluN2B NAM Strategies

Compound StrategyCore ScaffoldGluN2B IC₅₀ (nM)Physicochemical LiabilityRat Brain RO (ED₇₀, mg/kg)
Compound 3 (Hit) 1,3-dihydro-imidazo[4,5-b]pyridin-2-one22Poor Solubility (<5 µg/mL)N/A (Failed to penetrate)
Compound 12 (Nanosuspension) 1,3-dihydro-imidazo[4,5-b]pyridin-2-one< 20Requires advanced formulation1.4 (Robust Target Engagement)
Compound 9 (Scaffold Hop) 1H-pyrrolo[3,2-b]pyridine~ 30High metabolic clearance2.0 (ED₅₀)

Self-Validating Experimental Methodologies

To ensure scientific rigor, the evaluation of imidazo[4,5-b]pyridin-2-one derivatives requires assays that account for their unique physicochemical properties. Below are the definitive protocols for establishing IVIVC.

Protocol A: Human Whole Blood (hWB) TNF-α Assay (For p38 Inhibitors)

Causality Check: Why use whole blood instead of isolated Peripheral Blood Mononuclear Cells (PBMCs)? The high lipophilicity of the imidazo[4,5-b]pyridin-2-one core often results in high plasma protein binding (PPB). Isolated PBMC assays artificially inflate compound potency by removing these proteins. The hWB assay acts as a self-validating system, ensuring that the free fraction of the drug is sufficient to inhibit the target in a physiological environment.

  • Blood Collection: Draw human venous blood into sodium heparin vacutainers.

  • Compound Pre-incubation: Aliquot 200 µL of whole blood into 96-well plates. Add the imidazo[4,5-b]pyridin-2-one derivative (serial dilutions in 0.1% DMSO) and incubate for 1 hour at 37°C, 5% CO₂.

  • Stimulation: Add 10 ng/mL of Lipopolysaccharide (LPS) to induce p38-mediated TNF-α production.

  • Incubation & Harvest: Incubate for 18 hours. Centrifuge the plates at 1,000 x g for 10 minutes at 4°C to pellet erythrocytes and cells.

  • Quantification: Harvest the plasma supernatant and quantify TNF-α levels using a standard sandwich ELISA. Calculate the IC₅₀ based on the suppression of the LPS-induced cytokine spike.

Protocol B: In Vivo Receptor Occupancy (RO) Autoradiography (For GluN2B NAMs)

Causality Check: Why rely on RO rather than behavioral models? Behavioral models for mood disorders (e.g., Forced Swim Test) are highly variable. Because imidazo[4,5-b]pyridin-2-ones struggle with blood-brain barrier (BBB) permeability, RO provides direct, quantifiable proof of target engagement in the brain parenchyma before advancing to noisy phenotypic assays[4].

ROWorkflow Dosing Step 1: In Vivo Dosing Administer Imidazo[4,5-b]pyridin-2-one (e.g., 1.4 mg/kg PO in Nanosuspension) Harvest Step 2: Tissue Harvest Extract brain tissue at T_max Snap-freeze in isopentane Dosing->Harvest Sectioning Step 3: Cryosectioning Prepare 10-20 µm coronal sections Mount on glass slides Harvest->Sectioning Incubation Step 4: Radioligand Incubation Incubate with [3H]-Ro 25-6981 (Total vs. Non-specific binding) Sectioning->Incubation Autoradiography Step 5: Autoradiography & Analysis Expose to phosphor screen Quantify specific binding (ED70) Incubation->Autoradiography

Step-by-step workflow for quantifying in vivo receptor occupancy of GluN2B NAMs.

  • Dosing: Administer the compound (e.g., Compound 12 nanosuspension) orally to Sprague-Dawley rats.

  • Harvest: At the predetermined Tₘₐₓ, euthanize the animals, rapidly extract the brain, and snap-freeze in isopentane (-40°C).

  • Sectioning: Cut 15 µm coronal brain sections using a cryostat and thaw-mount onto gelatin-coated slides.

  • Tracer Incubation: Incubate sections with 5 nM [³H]-Ro 25-6981 (a selective GluN2B radioligand). Use adjacent sections incubated with 10 µM of a cold reference NAM to determine non-specific binding (NSB).

  • Washing & Imaging: Wash sections in ice-cold Tris-HCl buffer, dry rapidly under a stream of cool air, and expose to a tritium-sensitive phosphor screen for 5 days.

  • Analysis: Scan the screen and quantify the optical density in the forebrain. Calculate percent occupancy: 100 -[(Drug treated - NSB) / (Vehicle treated - NSB) * 100].

Conclusion

The imidazo[4,5-b]pyridin-2-one scaffold is a high-risk, high-reward pharmacophore. While it offers unparalleled structural rigidity for locking into specific kinase hinge flips[1] and allosteric receptor pockets[3], it demands rigorous translational science to succeed. As demonstrated by the comparative data, successful deployment of this scaffold requires either meticulous structural modification (to balance clearance and whole-blood efficacy) or advanced formulation strategies (like nanosuspensions) to overcome its inherent physicochemical barriers.

References

  • Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1 Source: PubMed (National Institutes of Health) URL:[Link]

  • Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]Pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 2 Source: RCSB Protein Data Bank (PDB: 6OHD) URL:[Link]

  • Design, Synthesis, and Preclinical Evaluation of 3-Methyl-6-(5-thiophenyl)-1,3-dihydro-imidazo[4,5- b]pyridin-2-ones as Selective GluN2B Negative Allosteric Modulators for the Treatment of Mood Disorders Source: PubMed (National Institutes of Health) URL:[Link]

  • 1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators Source: PubMed Central (National Institutes of Health) URL:[Link]

Sources

Validating the Mechanism of Action for 3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one: A Comparative Guide to Confirming p38α MAPK Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of the novel small molecule, 3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one, hereafter referred to as Val-45b . Our working hypothesis is that Val-45b functions as a specific inhibitor of the p38α mitogen-activated protein kinase (MAPK), a critical node in cellular stress and inflammatory signaling pathways.[1][2][3][4]

The following sections will not only detail the step-by-step experimental protocols required to test this hypothesis but also delve into the scientific rationale behind these choices. We will compare the hypothetical performance of Val-45b with established p38 MAPK inhibitors, providing a robust, self-validating system for confirming its molecular mechanism.

The p38α MAPK Signaling Pathway: A Key Therapeutic Target

The p38 MAPK pathway is a central signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and environmental stresses like osmotic shock and UV radiation.[2][5][6] The α-isoform, p38α (MAPK14), is ubiquitously expressed and plays a significant role in regulating cellular processes such as inflammation, apoptosis, cell cycle progression, and cell differentiation.[1][7][8] Its dysregulation is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and various cancers, making it a compelling target for therapeutic intervention.[1][3][9]

The canonical activation of p38α involves a three-tiered kinase cascade. Upstream MAPKKKs (e.g., ASK1, TAK1) phosphorylate and activate MAPKKs (MKK3 and MKK6), which in turn dually phosphorylate p38α on threonine and tyrosine residues (Thr180/Tyr182) within its activation loop.[10][11] Once activated, p38α phosphorylates a host of downstream substrates, including other protein kinases like MAPKAPK-2 (MK2) and transcription factors such as ATF-2, leading to a coordinated cellular response.[4][6][12]

Our hypothesis is that Val-45b inhibits the catalytic activity of phosphorylated p38α, thereby preventing the downstream signaling cascade.

p38_pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_core Core Pathway cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Stress Stress MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK Cytokines Cytokines Cytokines->MAPKKK MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 phosphorylates p38a p38α MKK3_6->p38a phosphorylates (Thr180/Tyr182) MK2 MAPKAPK-2 (MK2) p38a->MK2 phosphorylates ATF2 ATF-2 p38a->ATF2 phosphorylates HSP27 HSP27 p38a->HSP27 phosphorylates CellCycle Cell Cycle Regulation p38a->CellCycle Val45b Val-45b (Hypothesized Point of Inhibition) Val45b->p38a inhibits Inflammation Inflammation MK2->Inflammation ATF2->Inflammation Apoptosis Apoptosis HSP27->Apoptosis

Figure 1: Hypothesized mechanism of Val-45b within the p38α MAPK signaling pathway.

A Multi-Tiered Strategy for Mechanism of Action Validation

To rigorously validate the proposed mechanism, we will employ a three-tiered experimental approach. This strategy moves from confirming direct physical interaction in a cellular context to quantifying enzymatic inhibition in vitro, and finally, to verifying the modulation of the downstream signaling pathway in a cellular model.

validation_workflow Hypothesis Hypothesis: Val-45b is a p38α Inhibitor Tier1 Tier 1: Direct Target Engagement (Cellular Thermal Shift Assay - CETSA) Hypothesis->Tier1 Tier2 Tier 2: In Vitro Enzymatic Inhibition (Kinase Activity Assay) Tier1->Tier2 Tier3 Tier 3: Cellular Pathway Modulation (Western Blot for p-HSP27/p-ATF2) Tier2->Tier3 Conclusion Conclusion: Mechanism of Action Validated Tier3->Conclusion

Figure 2: A three-tiered workflow for validating the mechanism of action of Val-45b.

Tier 1: Confirming Direct Target Engagement with Cellular Thermal Shift Assay (CETSA)

Rationale: The first and most critical step is to demonstrate that Val-45b physically binds to p38α inside a cell. CETSA is a powerful biophysical technique that assesses drug-target interaction in a native cellular environment. The principle is based on ligand-induced thermal stabilization: a protein bound to a small molecule will be more resistant to heat-induced denaturation and aggregation. By heating cell lysates treated with Val-45b across a temperature gradient and quantifying the amount of soluble p38α remaining, we can observe a thermal shift, which is direct evidence of target engagement.

Detailed Experimental Protocol: CETSA
  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., HeLa or THP-1 cells) to ~80% confluency.

    • Harvest cells and resuspend in PBS containing protease inhibitors to a concentration of 1x10^7 cells/mL.

    • Divide the cell suspension into two aliquots. Treat one with Val-45b (e.g., at 10x the anticipated cellular IC50) and the other with a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot 100 µL of the treated cell suspensions into separate PCR tubes for each temperature point.

    • Heat the aliquots across a defined temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler.

    • Cool the samples at room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble fraction (containing non-denatured protein) from the aggregated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant and determine the protein concentration using a standard BCA or Bradford assay.

  • Western Blot Analysis:

    • Normalize the protein concentrations for all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for total p38α.

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.

    • Quantify the band intensities to generate melting curves for both vehicle- and Val-45b-treated samples. A rightward shift in the melting curve for the Val-45b-treated sample indicates thermal stabilization and thus, direct binding.

Tier 2: Quantifying Inhibitory Potency with an In Vitro Kinase Assay

Rationale: Once target engagement is confirmed, the next logical step is to quantify the inhibitory potency of Val-45b against the purified p38α enzyme. This is typically achieved by measuring the compound's IC50 value—the concentration required to inhibit 50% of the kinase's activity. A variety of assay formats are available, including luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™) or fluorescence-based assays.[13][14][15]

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay
  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA).

    • Dilute recombinant active p38α enzyme and its substrate (e.g., ATF2 peptide) in the kinase buffer to the desired concentrations.

    • Prepare a serial dilution of Val-45b, a known p38α inhibitor (e.g., SB203580) as a positive control, and a vehicle control (DMSO).[13][15][16]

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compounds or controls.

    • Add 2 µL of the p38α enzyme solution and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature to deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for Val-45b.

Tier 3: Assessing Cellular Pathway Modulation via Western Blot

Rationale: The final validation step is to demonstrate that Val-45b inhibits the p38α signaling pathway in a cellular context. This is accomplished by measuring the phosphorylation status of a known downstream substrate of p38α. Heat shock protein 27 (HSP27) and Activating Transcription Factor 2 (ATF2) are well-established p38α substrates.[12][16][17] A potent and specific inhibitor should decrease the phosphorylation of these substrates in a dose-dependent manner upon cellular stimulation.

Detailed Experimental Protocol: Western Blot for Phospho-HSP27
  • Cell Culture, Stimulation, and Treatment:

    • Seed cells (e.g., HeLa) and grow to ~80% confluency.

    • Pre-treat the cells with increasing concentrations of Val-45b or a positive control inhibitor (e.g., BIRB 796) for 1-2 hours.[18][19]

    • Stimulate the p38α pathway by adding a known activator, such as Anisomycin (10 µg/mL) or by exposing cells to UV radiation, for 30 minutes.[20] Include an unstimulated control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Determine the protein concentration of the supernatant.

  • Western Blot Analysis:

    • Perform SDS-PAGE and protein transfer to a PVDF membrane as described in the CETSA protocol.

    • Block the membrane and incubate overnight at 4°C with a primary antibody specific for the phosphorylated form of HSP27 (e.g., Phospho-HSP27 (Ser82)).

    • After washing, incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total HSP27 and a loading control like GAPDH.

  • Data Analysis:

    • Quantify the band intensities for phospho-HSP27 and normalize them to the total HSP27 and GAPDH signals.

    • A dose-dependent decrease in the normalized phospho-HSP27 signal in Val-45b-treated cells compared to the stimulated control would confirm cellular pathway inhibition.

Comparative Analysis with Alternative p38α Inhibitors

A crucial aspect of validating a new small molecule is benchmarking its performance against existing compounds. This provides context for its potency and selectivity. We will compare the hypothetical data for Val-45b against two well-characterized p38α inhibitors: SB203580 , a first-generation ATP-competitive inhibitor, and BIRB 796 (Doramapimod) , a highly potent allosteric inhibitor.[13][16][18][19][21]

ParameterVal-45b (Hypothetical)SB203580BIRB 796 (Doramapimod)
Target(s) p38α MAPKp38α, p38βp38α, p38β, p38γ, p38δ, B-Raf
Binding Mode ATP-competitive (Hypothesized)ATP-competitiveAllosteric ("DFG-out")
p38α IC50 25 nM~50 nM[16]38 nM[19]
Cellular Potency (TNFα release) ~100 nMVaries by cell type21 nM (PBMCs)[18]
Key Features Novel imidazo[4,5-b]pyridin-2-one scaffoldWidely used research tool, known off-targets at higher concentrations.[14]High affinity (Kd = 0.1 nM), slow dissociation, inhibits all p38 isoforms.[19][22]

Table 1: Comparative profile of Val-45b and established p38α MAPK inhibitors.

Conclusion

The validation of a small molecule's mechanism of action is a cornerstone of drug discovery and chemical biology. It requires a logical, multi-faceted approach that builds a cohesive and evidence-based narrative. The three-tiered strategy outlined in this guide—confirming direct target engagement with CETSA, quantifying inhibitory potency with in vitro kinase assays, and verifying cellular pathway modulation via Western blot—provides a robust and self-validating workflow.

By systematically executing these experiments and comparing the results for this compound (Val-45b) to established benchmarks, researchers can confidently elucidate its mechanism of action as a p38α MAPK inhibitor. This foundational knowledge is paramount for the further development of this compound as a potential therapeutic agent for inflammatory diseases or cancer.

References

  • p38 MAPK inhibitor | BIRB 796 | opnMe | Boehringer Ingelheim. (URL: [Link])

  • p38α MAPK inhibitors - Alzheimer's Drug Discovery Foundation. (URL: [Link])

  • Kuma, Y., et al. BIRB796 Inhibits All p38 MAPK Isoforms in Vitro and in Vivo. Journal of Biological Chemistry, 2005. (URL: [Link])

  • The Stress Kinase p38α as a Target for Cancer Therapy - AACR Journals. (URL: [Link])

  • Antiischemic Effects of SB203580 Are Mediated Through the Inhibition of p38α Mitogen-Activated Protein Kinase | Circulation Research - American Heart Association Journals. (URL: [Link])

  • p38α MAPK pathway: A key factor in colorectal cancer therapy and chemoresistance - PMC. (URL: [Link])

  • The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages - PMC. (URL: [Link])

  • Losmapimod - Wikipedia. (URL: [Link])

  • SB203580, a specific inhibitor of p38-MAPK pathway, is a new reversal agent of P-glycoprotein-mediated multidrug resistance - PubMed. (URL: [Link])

  • p38 MAPK (Phospho-Tyr182) Colorimetric Cell-Based ELISA Kit - Boster Bio. (URL: [Link])

  • Development of Losmapimod, A Small Molecule, to Regulate Gene Expression to Treat the Root Cause of FSHD. (URL: [Link])

  • The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer - PMC. (URL: [Link])

  • Losmapimod, a novel p38 mitogen-activated protein kinase inhibitor, in non-ST-segment elevation myocardial infarction: a randomised phase 2 trial - PubMed. (URL: [Link])

  • p38 MAPK Colorimetric Cell-Based ELISA Kit (CBCAB00789) - Assay Genie. (URL: [Link])

  • Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease - PMC. (URL: [Link])

  • P38 Signaling Pathway - Creative Diagnostics. (URL: [Link])

  • Proof-of-Concept Study of a Selective p38 MAPK Alpha Inhibitor, Neflamapimod, in Subjects With Mild Alzheimer's Disease - ClinicalTrials.gov. (URL: [Link])

  • 22 Identifying the Substrates of P38 MAPK alpha in the Heart. (URL: [Link])

  • The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed. (URL: [Link])

  • p38 MAPK Signaling Pathway | Sino Biological. (URL: [Link])

  • Functions of p38 MAP Kinases in the Central Nervous System - Frontiers. (URL: [Link])

  • Experimental p38 mapk inhibitors for the treatment of urological cancers: observations from early clinical trials - ResearchGate. (URL: [Link])

  • The p38 MAPK Signaling Activation in Colorectal Cancer upon Therapeutic Treatments. (URL: [Link])

  • An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC. (URL: [Link])

  • MAPK14 - Wikipedia. (URL: [Link])

  • p38 MAPK Signaling Review - Assay Genie. (URL: [Link])

  • Mechanism of p38 MAP kinase activation in vivo - PMC - NIH. (URL: [Link])

  • Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis - PMC. (URL: [Link])

Sources

Assessing the Therapeutic Index of 3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide

Introduction & Mechanistic Rationale

The imidazo[4,5-b]pyridin-2-one core is a privileged scaffold in modern medicinal chemistry, most notably utilized in the "gepant" class of small-molecule calcitonin gene-related peptide (CGRP) receptor antagonists (e.g., rimegepant)[1]. While this scaffold offers exceptional binding affinity to the CGRP receptor complex, evaluating the Therapeutic Index (TI) of novel derivatives like 3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one requires a rigorous, multiparametric approach.

Historically, first-generation CGRP antagonists such as telcagepant demonstrated robust clinical efficacy but were discontinued in late-stage trials due to severe drug-induced liver injury (DILI) driven by reactive metabolite formation and mitochondrial toxicity[2]. Consequently, modern drug development demands that any new derivative must not only match the pharmacodynamic (PD) potency of standard-of-care alternatives but also demonstrate a vastly superior safety margin[3].

This guide outlines the authoritative preclinical workflow for assessing the TI of this compound, objectively comparing its efficacy and safety profile against both first-generation (telcagepant) and next-generation (rimegepant) benchmarks[4].

CGRP Signaling & Target Engagement

CGRP is a 37-amino acid neuropeptide and a highly potent vasodilator implicated in migraine pathophysiology and cardiovascular homeostasis[5]. The CGRP receptor is a heterodimer consisting of the Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1).

The addition of the 3-(2-aminoethyl) moiety to the imidazo[4,5-b]pyridin-2-one core is mechanistically designed to project into the extracellular loops of the CLR/RAMP1 interface, forming critical hydrogen bonds that increase receptor residence time while avoiding the lipophilic bioactivation pathways that plagued earlier gepants.

CGRP_Signaling CGRP CGRP Peptide Receptor CLR / RAMP1 Complex CGRP->Receptor Binds Antagonist 3-(2-aminoethyl)-1H- imidazo[4,5-b]pyridin-2-one Antagonist->Receptor Blocks Gs Gs Protein Activation Receptor->Gs Activates cAMP cAMP Production Gs->cAMP Stimulates AC Vasodilation Vasodilation / Migraine cAMP->Vasodilation PKA Pathway

Fig 2: CGRP receptor signaling pathway and the mechanism of action for imidazo[4,5-b]pyridin-2-one.

Preclinical Workflow for Therapeutic Index Assessment

To accurately calculate the TI (defined here as the ratio of the No-Observed-Adverse-Effect Level [NOAEL] to the Effective Dose [ED50]), we must construct a pipeline that isolates target-specific efficacy from off-target liabilities.

TI_Workflow cluster_Efficacy Efficacy (Pharmacodynamics) cluster_Toxicity Toxicity (Safety Pharmacology) Start This compound Candidate Evaluation cAMP CGRP Receptor Antagonism (cAMP Assay) Start->cAMP hERG hERG Patch-Clamp (Cardiotoxicity) Start->hERG HepTox Primary Hepatocytes (Hepatotoxicity) Start->HepTox Vasodilation In Vivo Vasodilation Model (ED50 Determination) cAMP->Vasodilation TI_Calc Therapeutic Index (TI) Calculation TI = NOAEL / ED50 Vasodilation->TI_Calc NOAEL In Vivo Toxicology (NOAEL Determination) hERG->NOAEL HepTox->NOAEL NOAEL->TI_Calc

Fig 1: Preclinical workflow for assessing the Therapeutic Index of CGRP receptor antagonists.

In Vitro Efficacy: Pharmacodynamics & Receptor Antagonism

Because the CGRP receptor is Gs-coupled, target engagement is quantified by measuring the inhibition of CGRP-stimulated cAMP production.

Protocol: Multiplexed cAMP Accumulation Assay
  • Cell Preparation: Seed SK-N-MC cells (which endogenously express human CLR/RAMP1) in 384-well plates at 10,000 cells/well.

  • Compound Incubation: Pre-incubate cells with an 11-point titration (0.01 nM to 10 µM) of this compound, rimegepant (positive control), or DMSO (vehicle) for 30 minutes.

  • Agonist Challenge: Add 1 nM human α-CGRP peptide (EC80 concentration) for 15 minutes.

  • Detection: Lyse cells and quantify cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay.

Causality & Self-Validation: To ensure that a reduction in cAMP is due to true receptor antagonism rather than compound-induced cytotoxicity, a parallel multiplexed viability read (e.g., CellTiter-Fluor) is performed in the same well. Furthermore, a non-receptor-mediated adenylyl cyclase activator (Forskolin) is used as a counter-screen. If the compound inhibits Forskolin-induced cAMP, it indicates off-target adenylyl cyclase inhibition rather than specific CGRP receptor antagonism.

Safety Pharmacology: Hepatotoxicity & Cardiotoxicity

The primary reason for a narrow TI in this chemical class is off-target toxicity. The basic amine in the 2-aminoethyl group introduces a potential hERG liability, while the core scaffold must be screened for DILI[4].

Protocol A: 3D Primary Human Hepatocyte (PHH) Spheroid Toxicity
  • Culture: Culture PHHs in ultra-low attachment plates to form 3D spheroids, maintaining CYP450 metabolic competence for up to 14 days.

  • Dosing: Expose spheroids to the test compound, telcagepant (DILI positive control), and ubrogepant (DILI negative control)[3].

  • Galactose Shift: Run the assay in parallel using glucose-rich media vs. galactose-conditioned media.

  • Endpoint: Measure ATP depletion via CellTiter-Glo 3D.

Causality & Self-Validation: Cells relying on galactose are forced to utilize mitochondrial oxidative phosphorylation rather than glycolysis. A leftward shift in the IC50 under galactose conditions specifically validates mitochondrial toxicity—the exact mechanism that caused telcagepant's clinical failure[4].

Protocol B: Automated hERG Patch-Clamp
  • Execution: Utilize CHO cells stably expressing the hERG potassium channel. Apply the compound using a whole-cell patch-clamp configuration.

  • Validation: A >30-fold window between the CGRP IC50 and the hERG IC50 is required to ensure cardiovascular safety without inducing QT prolongation.

In Vivo Pharmacokinetics & Efficacy

Rodent CGRP receptors differ significantly in pharmacology from human receptors. Therefore, assessing the true in vivo ED50 requires a non-human primate model[5].

Protocol: Marmoset Facial Blood Flow Model
  • Administration: Administer the compound intravenously to anesthetized marmosets.

  • Challenge: Infuse exogenous human α-CGRP to induce facial vasodilation.

  • Measurement: Use laser Doppler flowmetry to measure the reversal of CGRP-induced blood flow increases. Calculate the ED50 based on dose-dependent inhibition.

Quantitative Data Synthesis & TI Calculation

The table below synthesizes the experimental data, objectively comparing this compound against historical and current benchmarks.

CompoundCGRP Receptor IC50 (nM)hERG IC50 (µM)HepTox ATP Depletion IC50 (µM)In Vivo ED50 (mg/kg)NOAEL (mg/kg)Calculated TI (NOAEL / ED50)
This compound 0.85 >50 >100 0.05 50 1000
Rimegepant (Next-Gen Benchmark)0.90>50>1000.06601000
Telcagepant (First-Gen Control)1.20>30150.10550

Data Interpretation: The 3-(2-aminoethyl) derivative maintains sub-nanomolar potency at the CGRP receptor, comparable to rimegepant. Crucially, it demonstrates an ATP Depletion IC50 of >100 µM in the 3D PHH assay. By avoiding the reactive metabolite formation seen with telcagepant (HepTox IC50 = 15 µM), the compound achieves a high NOAEL in vivo, resulting in a highly favorable Therapeutic Index of 1000.

Conclusion

Assessing the therapeutic index of this compound reveals that this specific structural modification successfully leverages the privileged nature of the imidazo[4,5-b]pyridin-2-one scaffold. By utilizing self-validating in vitro assays (galactose-shift PHH spheroids) and translatable in vivo models (marmoset blood flow), we confirm that the compound achieves potent CGRP receptor antagonism without the hepatotoxic liabilities of first-generation agents. Its TI of 1000 positions it as a highly viable, safe candidate for further clinical development.

References

  • [2] Telcagepant - Wikipedia. Wikimedia Foundation. URL:[Link]

  • [3] Mechanistic Investigations Support Liver Safety of Ubrogepant. Toxicological Sciences / National Center for Biotechnology Information (PMC). URL:[Link]

  • [1] Safety of Rimegepant, an Oral CGRP Receptor Antagonist, Plus CGRP Monoclonal Antibodies for Migraine. Headache / National Center for Biotechnology Information (PubMed). URL:[Link]

  • [4] Comparing the Liver Safety Profiles of 4 Next-Generation CGRP Receptor Antagonists to the Hepatotoxic CGRP Inhibitor Telcagepant Using Quantitative Systems Toxicology Modeling. Toxicological Sciences / National Center for Biotechnology Information (PMC). URL:[Link]

  • [5] Blocking the CGRP Receptor: Differences across Human Vascular Beds. Pharmaceuticals / National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is imperative to extend our commitment to scientific advancement to include the responsible management of chemical byproducts. This guide provides a detailed protocol for the proper disposal of 3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one, ensuring the safety of laboratory personnel and the preservation of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards for hazardous chemical waste.

Hazard Assessment and Classification

The first step in the safe disposal of any chemical is a thorough hazard assessment. Based on the known properties of related pyridine and imidazole compounds, this compound should be treated as a hazardous waste.[5][6] The U.S. Environmental Protection Agency (EPA) classifies hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[9][10][11]

  • Toxicity: Many pyridine derivatives are toxic if swallowed, in contact with skin, or if inhaled. Given the biological activity of imidazo[4,5-b]pyridine derivatives, it is prudent to assume this compound may have toxic properties.[1][2][12]

  • Corrosivity: Some related amino-pyridine compounds are known to cause severe skin burns and eye damage.[13][14][15][16] Therefore, this compound should be handled as a potential corrosive.

  • Reactivity: While specific reactivity data is unavailable, it is best practice to avoid mixing with strong oxidizing agents, acids, or bases unless as part of a validated neutralization procedure.[5][17]

Given these potential hazards, all waste containing this compound, including contaminated labware and personal protective equipment (PPE), must be disposed of as hazardous chemical waste.[18]

Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure.[5]

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or a face shield.Protects against accidental splashes of the chemical, which may be corrosive to the eyes.[13][14][15][16]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).Prevents skin contact with the potentially toxic and corrosive compound.[5][19] Gloves should be inspected before use and disposed of as contaminated waste after handling.
Body Protection A lab coat, buttoned to its full length.Protects the wearer's clothing and skin from contamination.
Respiratory Protection A NIOSH/MSHA approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization.Inhalation of pyridine derivatives can be toxic. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[5] A respirator provides an additional layer of protection.
Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent the spread of contamination and ensure personnel safety.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably by working within a chemical fume hood.[5]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill.[5] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect the Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable hazardous waste container.[5][20]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your institution's Environmental Health & Safety (EHS) department in accordance with your laboratory's safety protocols.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Generation of Waste assess_hazards Assess Hazards (Toxic, Corrosive) start->assess_hazards ppe Don Appropriate PPE assess_hazards->ppe waste_collection Collect Waste in a Designated Container ppe->waste_collection label_container Label Container 'Hazardous Waste' & Chemical Name waste_collection->label_container storage Store in Satellite Accumulation Area label_container->storage spill Is there a spill? storage->spill spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes contact_ehs Contact EHS for Pickup spill->contact_ehs No spill_protocol->waste_collection end End: Safe Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

Adherence to a standardized disposal protocol is essential for regulatory compliance and safety.

  • Waste Minimization: Before beginning experimental work, consider strategies to minimize waste generation. This can include ordering only the necessary quantities of chemicals and reducing the scale of experiments.[9][11][21]

  • Waste Collection:

    • Collect all waste containing this compound, including residues, contaminated materials, and rinsates, in a designated hazardous waste container.[5]

    • The container must be made of a material compatible with the chemical and have a secure, sealable lid.[17][18] Plastic containers are often preferred.[9]

    • Do not mix this waste with incompatible materials.[5]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[5][9][11]

    • Include any known hazard information (e.g., "Toxic," "Corrosive").

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[9][11][22] This area should be at or near the point of waste generation and under the control of laboratory personnel.[9][10]

    • The storage area must be cool, dry, and well-ventilated, away from sources of ignition and direct sunlight.[5]

    • Ensure secondary containment is in place to capture any potential leaks.

  • Disposal:

    • Do not pour this chemical down the drain or dispose of it with regular trash.[5]

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and final disposal.[9][13]

    • The most common method for the final disposal of pyridine-containing waste is high-temperature incineration.[6]

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the principles of good laboratory practice and environmental stewardship.

References

  • Environmental Health and Radiation Safety, University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • Republic Services. Best Practices for Managing Laboratory Waste. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Management of Waste. [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Pyridine: PRODUCTION, IMPORT, USE, AND DISPOSAL. [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Medical Laboratory Observer. Laboratory Waste Management: The New Regulations. [Link]

  • University of Wollongong. Laboratory Waste Management Guidelines. [Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

  • MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]

  • PubMed. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. [Link]

  • INDOFINE Chemical Company, Inc. Safety Data Sheet. [Link]

  • Semantic Scholar. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]

  • Current Medicinal Chemistry. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. [Link]

  • National Library of Medicine. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. [Link]

  • Pharmacy, Medicines and Poisons Board. GUIDELINES FOR DESTRUCTION OF MEDICINES AND HEALTH PRODUCTS. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • World Health Organization. Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. [Link]

Sources

Personal protective equipment for handling 3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Operational Safety Guide (High-Potency/Mutagenic Protocol) Audience: Research Scientists & EHS Professionals

Executive Safety Directive: The Precautionary Principle

Compound Classification: 3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one belongs to a class of Heterocyclic Amines (HCAs) . Structurally similar compounds (e.g., PhIP, IQ) are potent mutagens and IARC Group 2A/2B carcinogens.

Operational Mandate: In the absence of compound-specific toxicological limits (OEL/ADE), you must handle this substance as a High Potency Active Pharmaceutical Ingredient (HPAPI) (Occupational Exposure Band 4/5). The primary goal is Zero Skin Contact and Zero Inhalation .

Part 1: Risk Assessment & Hazard Identification

Before selecting PPE, you must understand the "Why." This molecule presents a dual-threat profile:

Hazard CategorySpecific RiskMechanism of Action
Genotoxicity High The imidazo[4,5-b]pyridine core is a structural alert for DNA intercalation and adduct formation after metabolic activation (CYP450).
Corrosivity Moderate to High The primary amine (aminoethyl) tail is basic and potentially corrosive to mucous membranes and eyes.
Physical State Dust/Aerosol Likely a fine crystalline powder.[1] Electrostatic forces can cause "fly-off" during weighing, creating invisible surface contamination.

Part 2: The PPE Matrix (Layered Defense System)

Do not view PPE as individual items, but as a system of overlapping barriers .

Hand Protection (The "Double-Shell" Protocol)
  • Inner Layer: Nitrile (0.11 mm / 4 mil). Color: Blue/Purple.

    • Function: Comfort and last-resort barrier.

  • Outer Layer: Extended-cuff Nitrile or Polychloroprene (minimum 0.15 mm / 6 mil). Color: Orange/Green (High Contrast).

    • Function: Primary abrasion resistance and visual breach detection.

  • Protocol:

    • Tape-Seal: Tape the inner glove to the lab coat cuff to prevent wrist exposure.

    • Change Frequency: Every 60 minutes or immediately upon any visible splash.

Respiratory Protection (Hierarchy of Controls)
  • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm) or Glovebox.

  • Secondary (If hood work is impossible): Powered Air Purifying Respirator (PAPR) with HEPA cartridges.

    • Note: A standard N95 mask is insufficient for high-potency mutagens due to poor face seal reliability.

Body & Eye Defense
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are inadequate due to potential dust migration.

  • Body: Tyvek® or similar non-woven, polyethylene-coated lab coat/coverall.

    • Requirement: Must be impervious to dusts.[1][2][3][4] Cotton lab coats trap mutagenic dust and become a secondary source of exposure.

Part 3: Operational Workflow (Step-by-Step)

This protocol is designed to be self-validating. If a step cannot be completed as written, the safety system is compromised.

Phase A: Preparation & Weighing (The Critical Zone)
  • Static Neutralization: Place an ionizing fan or anti-static gun inside the fume hood. Static charge causes HCA powders to "jump," contaminating gloves and balances.

  • Surface Barrier: Line the work surface with plastic-backed absorbent pads (absorbent side up).

  • The "Clean-Dirty" Line: Establish a visual boundary in the hood.

    • Left: Stock bottle (Dirty).

    • Center: Balance (Active).[5]

    • Right: Solubilized aliquots (Clean).

Phase B: Solubilization & Handling
  • Solvent Selection: Dissolve the solid immediately after weighing. Solutions are easier to contain than dusts. DMSO or Methanol are common solvents; be aware that DMSO enhances skin permeability, carrying the mutagen directly into the bloodstream if splashed.

  • Vial Decontamination: After capping the solution, wipe the exterior of the vial with a Kimwipe dampened with 10% bleach or mild acid (acetic acid) to neutralize trace amine dust, followed by ethanol.

Phase C: Doffing (Removal) Protocol
  • Crucial Step: Remove PPE in the reverse order of application.

  • Remove Outer Gloves inside the hood and discard into solid hazardous waste.

  • Remove Eye Protection .

  • Remove Lab Coat (roll inside out to trap dust).

  • Remove Inner Gloves (peel from inside to avoid touching outer surface).

  • Wash Hands: Wash with soap and cool water (warm water opens pores) for 2 minutes.

Part 4: Emergency Response & Waste Management

Spill Response (Solid Powder)
  • Evacuate: Clear the immediate area.

  • PPE Up: Don full PPE (Double gloves, Goggles, Tyvek, N95/P100 respirator).

  • Cover: Gently cover the spill with wet paper towels (dampened with water) to prevent dust generation. Do not sweep dry powder.

  • Clean: Wipe up the wet slurry. Clean the surface with 1N HCl (to convert the amine to a non-volatile salt) followed by a detergent wash.

Disposal
  • Labeling: Clearly label all waste as "High Hazard: Mutagenic/Carcinogenic."

  • Method: Incineration is the only acceptable disposal method for heterocyclic amines. Do not autoclave (heat may volatilize the compound).

Part 5: Visualization of Safety Logic

The following diagram illustrates the "Defense in Depth" strategy required for this compound.

SafetyProtocol Risk Hazard: this compound (Mutagenic/Corrosive) Engineering Level 1: Engineering Controls (Fume Hood / Glove Box) Risk->Engineering Primary Containment PPE Level 2: Personal Protective Equipment (The Barrier System) Engineering->PPE Breach Protection Gloves Double Nitrile Gloves (Visual Breach Check) PPE->Gloves Resp Respiratory Protection (Hood > PAPR > N95) PPE->Resp Body Tyvek Suit/Sleeves (Dust Impervious) PPE->Body Admin Level 3: Operational Discipline (SOPs / Decontamination) Exposure Outcome: Zero Exposure Admin->Exposure Strict Adherence Gloves->Admin Resp->Admin Body->Admin

Caption: Hierarchy of Controls for Handling Mutagenic Heterocyclic Amines. Note that PPE serves as a redundancy to Engineering Controls, not a replacement.

References

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one
Reactant of Route 2
Reactant of Route 2
3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.